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1,2-DIIODO-4,5-(DIHEXYLOXY)BENZENE

Cat. No.: B1179106
CAS No.: 156245-10-2
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Description

1,2-Diiodo-4,5-(dihexyloxy)benzene is an organic compound of significant interest in advanced materials research and organic synthesis. This molecule features a benzene ring functionalized with two iodine atoms in the 1 and 2 positions, and two hexyloxy chains in the 4 and 5 positions. The iodine substituents make it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal for constructing complex molecular architectures and conjugated organic systems . The dialkoxy chains, similar to those in compounds like 1,2-Diiodo-4,5-di-n-octyloxybenzene, enhance the compound's solubility in organic solvents and can influence the self-assembly and electronic properties of the resulting materials, making it a valuable building block for organic electronics . As a high-value research chemical, it is strictly for professional laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Safety data indicates that similar compounds can be irritating to the skin, eyes, and respiratory tract, so handling in an efficient fume hood with appropriate personal protective equipment (PPE) is strongly recommended .

Properties

CAS No.

156245-10-2

Molecular Formula

C18H28O2I2

Synonyms

1,2-DIIODO-4,5-(DIHEXYLOXY)BENZENE

Origin of Product

United States

Foundational & Exploratory

What is 1,2-diiodo-4,5-(dihexyloxy)benzene?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1,2-Diiodo-4,5-(dihexyloxy)benzene

Introduction

This compound is an aromatic organic compound that belongs to the class of dialkoxy-substituted diiodobenzenes. While specific literature on the dihexyloxy derivative is scarce, its structural analogues with varying alkyl chain lengths (such as dimethoxy, dioctyloxy, and didodecyloxy) are well-documented. These compounds are of significant interest to researchers in materials science and organic synthesis. They serve as crucial building blocks for the creation of advanced organic-electronic materials, including conjugated polymers and discotic mesophases, which are foundational to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The synthetic utility of this compound and its analogues stems from the two iodine atoms positioned ortho to each other on the benzene ring. These iodine atoms are excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and particularly Sonogashira couplings. This allows for the programmed and sequential introduction of different molecular fragments, enabling the construction of complex, extended π-conjugated systems with tailored electronic and photophysical properties. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this class of compounds, drawing on data from its closely related analogues.

Chemical Properties and Data

The properties of this compound can be inferred from its structure and from the known data of its analogues. The two hexyloxy side chains confer solubility in common organic solvents, a critical property for solution-based processing of derived polymers and materials.

PropertyThis compound (Target Compound)1,2-Diiodo-4,5-dimethoxybenzene[1][2]1,2-Diiodo-4,5-di-n-octyloxybenzene1,2-Diiodo-4,5-(didodecyloxy)benzene[3]
Molecular Formula C₁₈H₂₈I₂O₂C₈H₈I₂O₂[1][2]C₂₂H₃₆I₂O₂C₃₀H₅₂I₂O₂[3]
Molecular Weight 530.22 g/mol 389.96 g/mol [1][2]586.33 g/mol 698.54 g/mol
CAS Number Not available110190-08-4[2]248277-14-7181144-60-5[3]
Appearance Expected to be a white to yellow solidWhite to yellow powderWhite to yellow powderNot specified
Melting Point Not availableNot availableNot availableNot available

Synthesis of 1,2-Diiodo-4,5-dialkoxybenzenes

The general and most common method for synthesizing 1,2-diiodo-4,5-dialkoxybenzenes is through the direct electrophilic iodination of the corresponding 1,2-dialkoxybenzene precursor. The electron-donating nature of the alkoxy groups activates the aromatic ring, facilitating the substitution of two iodine atoms at the ortho positions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant 1,2-Dihexyloxybenzene Reaction_Step Electrophilic Iodination Reactant->Reaction_Step Reagent Iodinating Agent (e.g., I₂, Periodic Acid) Reagent->Reaction_Step Solvent Solvent (e.g., Acetic Acid, H₂SO₄, H₂O) Solvent->Reaction_Step Heat Heat (Reflux) Heat->Reaction_Step Product This compound Byproduct Byproducts Reaction_Step->Product Reaction_Step->Byproduct G Start 1,2-Diiodo-4,5-dialkoxybenzene Step1 First Sonogashira Coupling Start->Step1 Alkyne1 Terminal Alkyne 1 (R₁-C≡CH) Alkyne1->Step1 Alkyne2 Terminal Alkyne 2 (R₂-C≡CH) Step2 Second Sonogashira Coupling Alkyne2->Step2 Intermediate Mono-alkynylated Intermediate Step1->Intermediate Intermediate->Step2 Product Unsymmetrical Di-alkynylated Product Step2->Product Catalyst Catalyst System (Pd(0), Cu(I), Base) Catalyst->Step1 Catalyst->Step2

References

An In-depth Technical Guide to 1,2-Diiodo-4,5-(dihexyloxy)benzene: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

1,2-Diiodo-4,5-(dihexyloxy)benzene is an aromatic organic compound featuring a benzene core substituted with two vicinal iodine atoms and two adjacent hexyloxy groups. This substitution pattern makes it a potentially valuable building block in organic synthesis, particularly in the fields of materials science and medicinal chemistry. The presence of two reactive iodine atoms allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the long hexyloxy chains enhance solubility in organic solvents, a crucial property for processability in the development of organic electronics and functional materials.

This technical guide summarizes the known and predicted properties of this compound, provides a detailed experimental protocol for its proposed synthesis, and outlines a logical workflow for its structural characterization.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central benzene ring with iodine atoms at positions 1 and 2, and hexyloxy groups at positions 4 and 5.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₈I₂O₂Calculated
Molecular Weight 530.22 g/mol Calculated
IUPAC Name 1,2-diiodo-4,5-bis(hexyloxy)benzene-
CAS Number Not available-
Physical State Predicted to be a solid at room temperatureBased on related compounds
Solubility Expected to be soluble in common organic solvents (e.g., THF, chloroform, toluene)Based on the presence of hexyloxy chains
Melting Point Not available-
Boiling Point Not available-

Due to the lack of direct experimental data, the following table presents the properties of a structurally related and well-characterized isomer, 1,4-diiodo-2,5-bis(hexyloxy)benzene , to provide a comparative reference.

Table 2: Properties of the Isomer 1,4-Diiodo-2,5-bis(hexyloxy)benzene

PropertyValueSource
Molecular Formula C₁₈H₂₈I₂O₂[1]
Molecular Weight 530.20 g/mol [1]
CAS Number 12995285[2]
Physical State Solid[1]
Melting Point Not available-
Crystal System Monoclinic[1]
Space Group P2₁/c[1]

Proposed Synthesis

The synthesis of this compound can be proposed as a two-step process starting from 1,2-dihydroxybenzene (catechol). The first step involves the etherification of catechol to introduce the hexyloxy chains, followed by the iodination of the resulting 1,2-bis(hexyloxy)benzene.

Synthesis Workflow

Synthesis_Workflow Catechol 1,2-Dihydroxybenzene (Catechol) Step1 Williamson Ether Synthesis Catechol->Step1 HexylBromide 1-Bromohexane HexylBromide->Step1 Base Base (e.g., K₂CO₃) Base->Step1 Solvent1 Solvent (e.g., Acetone) Solvent1->Step1 Intermediate 1,2-Bis(hexyloxy)benzene Step1->Intermediate Alkylation Step2 Electrophilic Iodination Intermediate->Step2 IodinatingAgent Iodinating Agent (e.g., I₂, HIO₃) IodinatingAgent->Step2 Acid Acid (e.g., H₂SO₄) Acid->Step2 Solvent2 Solvent (e.g., Acetic Acid) Solvent2->Step2 Product 1,2-Diiodo-4,5- (dihexyloxy)benzene Step2->Product Iodination

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1,2-Bis(hexyloxy)benzene

This procedure is based on the well-established Williamson ether synthesis.

  • Materials:

    • 1,2-Dihydroxybenzene (catechol)

    • 1-Bromohexane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Procedure: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dihydroxybenzene (1.0 eq) and anhydrous potassium carbonate (2.5 eq). b. Add anhydrous acetone to the flask to create a stirrable suspension. c. Add 1-bromohexane (2.2 eq) to the mixture. d. Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. After completion, cool the mixture to room temperature and filter to remove the inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,2-bis(hexyloxy)benzene as a colorless oil or low-melting solid.

Step 2: Synthesis of this compound

This proposed iodination protocol is adapted from methods used for activating aromatic rings.

  • Materials:

    • 1,2-Bis(hexyloxy)benzene

    • Iodine (I₂)

    • Periodic acid (H₅IO₆) or another suitable oxidizing agent

    • Acetic acid

    • Sulfuric acid (concentrated)

    • Sodium thiosulfate solution (10%)

    • Dichloromethane

  • Procedure: a. In a round-bottom flask protected from light, dissolve 1,2-bis(hexyloxy)benzene (1.0 eq) in glacial acetic acid. b. Add iodine (2.2 eq) and periodic acid (0.5 eq) to the solution. c. With vigorous stirring, slowly add a catalytic amount of concentrated sulfuric acid. d. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. e. Upon completion, pour the reaction mixture into a beaker containing ice water. f. A precipitate should form. If not, extract the aqueous layer with dichloromethane. g. Decolorize the organic layer or the dissolved precipitate by washing with a 10% aqueous solution of sodium thiosulfate. h. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. j. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Structural Characterization Workflow

A logical workflow is essential to confirm the identity and purity of the synthesized this compound.

Characterization_Workflow Start Synthesized Product TLC Thin-Layer Chromatography (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H and ¹³C) TLC->NMR If pure MS Mass Spectrometry (HRMS) NMR->MS Structural Elucidation FTIR FTIR Spectroscopy MS->FTIR Functional Group Analysis EA Elemental Analysis FTIR->EA Compositional Analysis Final Structure Confirmed EA->Final

Caption: Logical workflow for the structural characterization of the product.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, the following are predictions based on the analysis of related compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

TypePredicted Chemical Shift (ppm)Assignment
¹H NMR ~ 7.3s, 2H (aromatic protons)
~ 4.0t, 4H (-OCH₂-)
~ 1.8m, 4H (-OCH₂CH ₂-)
~ 1.5m, 4H (-OCH₂CH₂CH ₂-)
~ 1.3m, 8H (-(CH₂)₂CH₃)
~ 0.9t, 6H (-CH₃)
¹³C NMR ~ 150C-O
~ 125Aromatic C-H
~ 90C-I
~ 70-OCH₂-
~ 32-CH₂-
~ 29-CH₂-
~ 26-CH₂-
~ 23-CH₂-
~ 14-CH₃

Conclusion

This compound represents a promising but currently under-characterized synthetic building block. This guide provides a solid foundation for its synthesis and characterization, leveraging established chemical methodologies and data from closely related isomers. The proposed protocols offer a clear pathway for researchers to produce and verify this compound, paving the way for its exploration in various applications within materials science and drug discovery. The availability of this vicinally di-iodinated, solubilized benzene core could enable the construction of novel conjugated polymers, complex molecular architectures, and biologically active molecules.

References

Synthesis of 1,2-Diiodo-4,5-(dihexyloxy)benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis pathways for 1,2-diiodo-4,5-(dihexyloxy)benzene, a key intermediate in the development of advanced organic materials and pharmaceuticals. The document outlines a robust two-step synthetic approach, commencing with the etherification of catechol followed by the regioselective iodination of the resulting 1,2-bis(hexyloxy)benzene. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to facilitate replication and further research.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the Williamson ether synthesis to introduce the two hexyloxy side chains onto a catechol backbone. The subsequent step is an electrophilic aromatic substitution, specifically an iodination reaction, on the electron-rich aromatic ring to introduce the two iodine atoms at the 4 and 5 positions. The activating effect of the ortho-alkoxy groups directs the incoming electrophiles to these specific positions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on established methodologies for analogous compounds and provides a benchmark for expected yields and reagent stoichiometry.

StepReactionStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1Williamson Ether SynthesisCatechol1-Bromohexane, Potassium Carbonate (K₂CO₃)Acetonitrile2480~90%
2Electrophilic Iodination1,2-Bis(hexyloxy)benzeneIodine (I₂), Hydrogen Peroxide (H₂O₂)Ethanol1225~85%

Experimental Protocols

Step 1: Synthesis of 1,2-Bis(hexyloxy)benzene

This procedure details the Williamson ether synthesis for the preparation of the di-ether intermediate.

Materials:

  • Catechol (1.0 eq)

  • 1-Bromohexane (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a stirred solution of catechol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

  • Heat the mixture to 80°C.

  • Add 1-bromohexane (2.2 eq) dropwise to the reaction mixture.

  • Maintain the reaction at 80°C and stir for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,2-bis(hexyloxy)benzene as a colorless oil.

Step 2: Synthesis of this compound

This protocol describes the iodination of 1,2-bis(hexyloxy)benzene using a green and efficient method.[1][2]

Materials:

  • 1,2-Bis(hexyloxy)benzene (1.0 eq)

  • Iodine (I₂) (2.2 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (4.0 eq)

  • Ethanol

Procedure:

  • Dissolve 1,2-bis(hexyloxy)benzene (1.0 eq) in ethanol in a round-bottom flask.

  • Add iodine (2.2 eq) to the solution and stir until it dissolves.

  • Slowly add 30% hydrogen peroxide (4.0 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a white solid.

Visualization of the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Iodination Catechol Catechol Intermediate 1,2-Bis(hexyloxy)benzene Catechol->Intermediate Acetonitrile, 80°C Bromohexane 1-Bromohexane Bromohexane->Intermediate K2CO3 K₂CO₃ K2CO3->Intermediate FinalProduct This compound Intermediate->FinalProduct Ethanol, 25°C Iodine Iodine (I₂) Iodine->FinalProduct H2O2 H₂O₂ H2O2->FinalProduct

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_synthesis1 Synthesis of 1,2-Bis(hexyloxy)benzene cluster_synthesis2 Synthesis of this compound A1 Mix Catechol and K₂CO₃ in Acetonitrile A2 Heat to 80°C A1->A2 A3 Add 1-Bromohexane A2->A3 A4 Stir for 24h at 80°C A3->A4 A5 Workup and Purification A4->A5 B1 Dissolve 1,2-Bis(hexyloxy)benzene and I₂ in Ethanol A5->B1 Intermediate Product B2 Add H₂O₂ B1->B2 B3 Stir for 12h at 25°C B2->B3 B4 Quench and Extract B3->B4 B5 Purification B4->B5

References

An In-depth Technical Guide to the Synthesis of Substituted Di-iodobenzene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to substituted di-iodobenzene compounds. These molecules are crucial building blocks in organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science. This document details the most common precursors and methodologies, presenting quantitative data in accessible tables and outlining detailed experimental protocols for key reactions.

Core Synthetic Strategies

The synthesis of substituted di-iodobenzenes can be broadly categorized into three main approaches: direct iodination of aromatic precursors, the Sandmeyer reaction utilizing aniline derivatives, and synthesis from other halogenated aromatics. The choice of method often depends on the desired substitution pattern, the nature of the substituents on the aromatic ring, and the availability of starting materials.

Direct Iodination of Aromatic Compounds

Direct iodination involves the electrophilic substitution of hydrogen atoms on an aromatic ring with iodine. This method is often employed for electron-rich aromatic compounds. To facilitate the reaction, an oxidizing agent is typically required to generate a more potent electrophilic iodine species.

A common method involves the use of molecular iodine in the presence of nitric acid and acetic acid. Another approach utilizes potassium iodide with an oxidizing agent. For sterically hindered benzenes, elemental iodine activated by Selectfluor™ has been shown to be effective, allowing for the progressive introduction of up to three iodine atoms.[1]

Experimental Protocol: Direct Iodination of Benzene to 1,4-Diiodobenzene

A mixture of benzene, iodine, and an oxidizing agent such as nitric acid in a suitable solvent like acetic acid is prepared. The reaction is typically carried out at elevated temperatures to promote the iodination process. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the di-iodinated product. This often involves quenching the excess oxidizing agent, followed by extraction and purification steps such as crystallization or column chromatography.

Table 1: Quantitative Data for Direct Iodination Reactions

PrecursorReagents and ConditionsProductYield (%)Reference
BenzeneI₂, O₂, 280°C, 24-400 h1,2-DiiodobenzeneNot specified[2]
BenzeneHIO₃, AcOH, Ac₂O, H₂SO₄ then Na₂SO₃Iodinated products39-83[3]
Alkyl-substituted benzenesI₂, Selectfluor™Iodinated productsVaries[1]

DirectIodination Aromatic_Precursor Aromatic Precursor (e.g., Benzene, Anisole) Reaction_Conditions Reaction Conditions (Solvent, Temperature) Aromatic_Precursor->Reaction_Conditions Iodinating_Agent Iodinating Agent (e.g., I₂, KI) Iodinating_Agent->Reaction_Conditions Oxidizing_Agent Oxidizing Agent (e.g., HNO₃, H₂O₂) Oxidizing_Agent->Reaction_Conditions Substituted_Diiodobenzene Substituted Diiodobenzene Reaction_Conditions->Substituted_Diiodobenzene Electrophilic Aromatic Substitution

Caption: Step-wise process of the Sandmeyer reaction for di-iodobenzene synthesis.

Synthesis from Other Halogenated Aromatics

Substituted di-iodobenzenes can also be prepared from other halogenated precursors. A notable example is the synthesis of 1,4-diiodobenzene from 1-chloro-4-iodobenzene. This transformation can be achieved through a halogen exchange reaction, often referred to as the Finkelstein reaction, where the chloro substituent is replaced by iodide.

Experimental Protocol: Synthesis of 1,4-Diiodobenzene from 1-Chloro-4-iodobenzene

The manufacturing process can begin with the chlorination of iodobenzene to produce 1-chloro-4-iodobenzene. [4]This intermediate is then reacted with a source of iodide, such as sodium iodide, in the presence of a copper catalyst to yield 1,4-diiodobenzene. [4] Table 3: Quantitative Data for Synthesis from Other Haloaromatics

PrecursorReagents and ConditionsProductYield (%)Reference
1-Chloro-4-iodobenzeneNaI, Cu powder1,4-DiiodobenzeneNot specified[4]
1-Bromo-4-iodobenzeneNaI, Ni(cod)₂, 4,4'-di-tert-butyl-2,2'-bipyridine, CMe, 60°C, 48h1,4-Diiodobenzene95[5]

Reaction Pathway from Halogenated Precursors

HalogenExchange Synthesis from Halogenated Precursors Iodo_Halobenzene Iodo-Halobenzene (e.g., 1-Chloro-4-iodobenzene) Reaction_Conditions Reaction Conditions (Solvent, Temperature) Iodo_Halobenzene->Reaction_Conditions Iodide_Source Iodide Source (e.g., NaI) Iodide_Source->Reaction_Conditions Catalyst Catalyst (e.g., Cu, Ni complex) Catalyst->Reaction_Conditions Diiodobenzene Diiodobenzene Reaction_Conditions->Diiodobenzene Halogen Exchange

Caption: General scheme for the synthesis of di-iodobenzenes via halogen exchange.

Conclusion

The synthesis of substituted di-iodobenzene compounds can be achieved through several reliable methods. Direct iodination is suitable for certain aromatic precursors, while the Sandmeyer reaction offers a versatile route from readily available anilines. Furthermore, halogen exchange reactions provide an alternative pathway from other halogenated benzenes. The selection of the optimal synthetic route will be dictated by the specific target molecule, desired regioselectivity, and the nature of the substituents present on the aromatic core. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the efficient and effective synthesis of these valuable chemical intermediates.

References

Electronic Properties of 1,2-diiodo-4,5-bis(hexyloxy)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diiodo-4,5-bis(hexyloxy)benzene is a substituted aromatic compound with potential applications in organic electronics, materials science, and as a building block in synthetic chemistry. The presence of electron-donating hexyloxy groups and electron-withdrawing iodine atoms on the benzene ring is expected to result in interesting electronic and optical properties. Understanding these properties is crucial for its potential application in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a component in charge-transporting materials. This guide summarizes the expected electronic characteristics and the methodologies for their determination, based on data from analogous compounds.

Predicted Electronic Properties

The electronic properties of substituted benzenes are strongly influenced by the nature and position of the substituents. For 1,2-diiodo-4,5-bis(hexyloxy)benzene, the alkoxy groups are expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while the iodo-substituents are likely to influence both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) levels.

Table 1: Predicted Electronic Properties of 1,2-diiodo-4,5-bis(hexyloxy)benzene Based on Analogous Compounds
PropertyPredicted Value/RangeAnalogous Compound
HOMO Energy Level -5.0 to -5.5 eVD-π-A dyes with similar donor moieties
LUMO Energy Level -2.5 to -2.8 eVD-π-A dyes with similar π-systems
Electrochemical Band Gap 2.5 to 3.0 eVCalculated from HOMO/LUMO of analogues
UV-Vis Absorption (λmax) 300 - 400 nm1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes

Note: The data presented in this table is extrapolated from various sources on compounds with similar electronic features and should be considered as indicative estimates for 1,2-diiodo-4,5-bis(hexyloxy)benzene. Experimental verification is essential.

Experimental Protocols for Electronic Characterization

To empirically determine the electronic properties of 1,2-diiodo-4,5-bis(hexyloxy)benzene, a combination of electrochemical and spectroscopic techniques should be employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique for determining the HOMO and LUMO energy levels of a molecule.

Methodology:

  • Sample Preparation: Dissolve a known concentration of 1,2-diiodo-4,5-bis(hexyloxy)benzene in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential.

  • Data Analysis: Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ). Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal or external standard.

  • Energy Level Calculation:

    • HOMO (eV) = -[Eₒₓ(onset) - E₁/₂(Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[EᵣₑᏧ(onset) - E₁/₂(Fc/Fc⁺) + 4.8]

    • Electrochemical Band Gap (eV) = LUMO - HOMO

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to determine the optical band gap.

Methodology:

  • Sample Preparation: Prepare dilute solutions of 1,2-diiodo-4,5-bis(hexyloxy)benzene in a UV-transparent solvent (e.g., chloroform, THF, or chlorobenzene).

  • Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the absorption maximum (λₘₐₓ). Determine the onset of the lowest energy absorption band (λₒₙₛₑₜ).

  • Optical Band Gap Calculation:

    • Optical Band Gap (eV) = 1240 / λₒₙₛₑₜ (nm)

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic properties of molecules.

Methodology:

  • Structure Optimization: Perform a geometry optimization of the 1,2-diiodo-4,5-bis(hexyloxy)benzene molecule using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311G(d,p)).

  • Electronic Properties Calculation: From the optimized geometry, calculate the HOMO and LUMO energy levels, the molecular orbital distributions, and simulate the UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT).

Visualizations

The following diagrams illustrate the general workflow for experimental characterization and the relationship between key electronic parameters.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Electronic Characterization cluster_data Data Analysis synthesis Synthesis of 1,2-diiodo-4,5-bis(hexyloxy)benzene purification Purification synthesis->purification cv Cyclic Voltammetry purification->cv uv_vis UV-Vis Spectroscopy purification->uv_vis dft DFT Calculations purification->dft homo_lumo HOMO/LUMO Levels cv->homo_lumo band_gap Electrochemical & Optical Band Gaps cv->band_gap uv_vis->band_gap absorption Absorption Spectrum uv_vis->absorption dft->homo_lumo dft->band_gap dft->absorption

Caption: Experimental and computational workflow for electronic characterization.

Electronic_Properties_Relationship cluster_properties Macroscopic Properties cluster_gap Band Gap HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE) Oxidation Oxidation Potential HOMO->Oxidation relates to BandGap Electronic Band Gap Reduction Reduction Potential LUMO->Reduction relates to Absorption Optical Absorption Emission Optical Emission BandGap->Absorption BandGap->Emission

Caption: Relationship between molecular orbitals and electronic properties.

Conclusion

While direct experimental data for 1,2-diiodo-4,5-bis(hexyloxy)benzene is currently lacking, this guide provides a comprehensive framework for its electronic characterization based on established methodologies and data from analogous compounds. The combination of electrochemical, spectroscopic, and computational techniques will be essential to fully elucidate the electronic structure of this molecule and to evaluate its potential for various applications in materials science and drug development. The provided protocols and conceptual diagrams serve as a starting point for researchers embarking on the investigation of this and related novel organic materials.

The Strategic Utility of 1,2-Diiodo-4,5-(dihexyloxy)benzene in Advanced Material Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diiodo-4,5-(dihexyloxy)benzene is a highly functionalized aromatic compound poised as a critical building block for the development of novel organic materials and complex molecular architectures. Its strategic placement of two iodine atoms ortho to each other on a hydroquinone scaffold, solubilized by two hexyloxy chains, makes it an exceptionally versatile precursor for a range of chemical transformations. This guide details its synthesis, physicochemical properties, and significant potential research applications, with a focus on its utility in materials science for creating liquid crystals and conjugated polymers, and as a scaffold in medicinal chemistry. Detailed experimental protocols and quantitative data are provided to enable researchers to leverage this compound's unique attributes in their work.

Physicochemical and Spectroscopic Data

The successful application of this compound in research and development hinges on a clear understanding of its physical and spectral properties. While direct experimental data for this specific isomer is not widely published, the properties can be reliably inferred from its closely related isomer, 1,4-bis(hexyloxy)-2,5-diiodobenzene.[1] The data presented below is based on this well-characterized analogue and provides a strong predictive baseline for the target compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₈H₂₈I₂O₂
Molecular Weight 530.20 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and aromatic solvents (toluene, benzene). Insoluble in water.
Melting Point Not reported; likely similar to related dialkoxy-diiodobenzene derivatives.

Table 2: Predicted Spectroscopic Data (based on 1,4-isomer)

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.2 (s, 2H, Ar-H), ~4.0 (t, J = 6.6 Hz, 4H, O-CH₂), ~1.8 (quint, J = 6.6 Hz, 4H, O-CH₂-CH₂), ~1.5 (m, 4H), ~1.35 (m, 8H), ~0.9 (t, J = 7.0 Hz, 6H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~152 (C-O), ~122 (C-H), ~87 (C-I), ~70 (O-CH₂), ~31.5 (CH₂), ~29 (CH₂), ~25.5 (CH₂), ~22.5 (CH₂), ~14 (CH₃)
Mass Spec (EI) [M]⁺ = 529.95

Note: The chemical shifts for the 1,2-isomer are expected to be very similar to the 1,4-isomer, with potential minor variations in the aromatic region due to the different symmetry.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is predicated on the direct iodination of the corresponding dialkoxybenzene precursor. The protocol is adapted from the successful synthesis of the 1,4-isomer.[1]

Synthesis of 1,2-Bis(hexyloxy)benzene (Precursor)

The precursor is synthesized via a standard Williamson ether synthesis from catechol (1,2-dihydroxybenzene) and 1-bromohexane.

Experimental Protocol:

  • To a solution of catechol (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added a strong base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 1-Bromohexane (2.2 eq) is added, and the reaction mixture is heated to 80°C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1,2-bis(hexyloxy)benzene.

Iodination to this compound

Experimental Protocol: [1]

  • To a solution of 1,2-bis(hexyloxy)benzene (1.0 eq) in dry acetonitrile, add N-iodosuccinimide (NIS, 2.2 eq).

  • Add trifluoroacetic acid (TFA, 2.0 eq) to the solution at room temperature.

  • Heat the mixture to 90°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Add diethyl ether to the residue, which will cause succinimide to precipitate.

  • Filter the mixture to remove the succinimide precipitate.

  • Wash the organic filtrate sequentially with 10% aqueous sodium bisulfite (NaHSO₃) solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol or a mixture of dichloromethane/hexane to yield pure this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis Catechol Catechol Williamson Williamson Ether Synthesis (K₂CO₃) Catechol->Williamson Bromohexane 1-Bromohexane Bromohexane->Williamson Precursor 1,2-Bis(hexyloxy)benzene Iodination Electrophilic Iodination (TFA) Precursor->Iodination Williamson->Precursor NIS N-Iodosuccinimide (NIS) NIS->Iodination Target 1,2-Diiodo-4,5- (dihexyloxy)benzene Iodination->Target

Caption: Synthetic workflow for this compound.

Potential Research Applications

The molecular architecture of this compound, featuring two reactive iodine sites and solubilizing alkyl chains, makes it a prime candidate for applications in materials science and as a scaffold in organic synthesis.

Materials Science: Precursor for Discotic Liquid Crystals

Discotic liquid crystals are molecules that can self-assemble into columnar structures, exhibiting one-dimensional charge transport properties. This makes them highly valuable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The title compound can serve as a central core to which extended aromatic systems can be attached via palladium-catalyzed cross-coupling reactions.

Experimental Approach (Example: Sonogashira Coupling): By reacting this compound with terminal alkynes (e.g., phenylacetylene or more complex alkynes) under Sonogashira coupling conditions (a palladium catalyst, a copper(I) co-catalyst, and a base), researchers can synthesize star-shaped molecules. The hexyloxy chains promote solubility and influence the packing of the resulting molecules into the desired columnar mesophases.

DLC_Synthesis cluster_reaction Palladium-Catalyzed Cross-Coupling Core 1,2-Diiodo-4,5- (dihexyloxy)benzene Coupling Sonogashira Coupling Core->Coupling Alkyne Terminal Alkyne (e.g., R-C≡CH) Alkyne->Coupling Product Star-Shaped Molecule (Discotic Liquid Crystal Precursor) Coupling->Product Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->Coupling

Caption: Pathway to discotic liquid crystals via Sonogashira coupling.

Materials Science: Monomer for Conjugated Polymers

The compound is an ideal AB-type monomer for synthesizing conjugated polymers. The two iodine atoms provide handles for various polymerization reactions.

Experimental Approach (Example: Suzuki Polymerization): A polycondensation reaction between this compound and an aromatic diboronic acid or ester (e.g., phenylene-1,4-diboronic acid) under Suzuki coupling conditions (a palladium catalyst and a base) would yield a poly(p-phenylene) derivative. The dihexyloxy side chains ensure the resulting polymer is soluble, allowing for its characterization and processing into thin films for electronic device fabrication. The ortho-diiodo arrangement can be used to create polymers with unique steric and electronic properties compared to those derived from the 1,4-isomer.

Polymer_Synthesis MonomerA 1,2-Diiodo-4,5- (dihexyloxy)benzene Polymerization Suzuki Polymerization MonomerA->Polymerization MonomerB Aromatic Diboronic Acid (e.g., Ar-(B(OH)₂)₂) MonomerB->Polymerization Polymer Soluble Conjugated Polymer Polymerization->Polymer Catalyst Pd Catalyst Base Catalyst->Polymerization

Caption: Synthesis of conjugated polymers via Suzuki polymerization.

Drug Development and Medicinal Chemistry

In drug discovery, the diiodobenzene core can act as a rigid scaffold for the synthesis of novel small molecules. The two iodine atoms can be sequentially and selectively replaced using different coupling partners, allowing for the rapid generation of a library of diverse compounds. This is particularly useful in structure-activity relationship (SAR) studies. The differential reactivity of ortho-iodine atoms can be exploited to introduce different functionalities in a controlled manner, leading to complex, three-dimensional molecules that could interact with biological targets.

Conclusion

This compound is a strategically important chemical intermediate with significant, largely untapped potential. Its utility as a precursor for discotic liquid crystals and soluble conjugated polymers positions it as a valuable asset in the field of organic electronics. Furthermore, its capacity for selective, sequential functionalization makes it an attractive scaffold for creating diverse molecular libraries in medicinal chemistry. The protocols and data provided in this guide, based on robust, analogous chemistry, offer a clear pathway for researchers to begin exploring the vast applications of this versatile molecule.

References

Dialkoxy Diiodobenzene Derivatives: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Cross-Coupling Reactions, and Applications in Drug Discovery

Introduction

Dialkoxy diiodobenzene derivatives have emerged as versatile building blocks in organic synthesis, particularly in the construction of complex aromatic structures. Their utility stems from the presence of two iodine atoms, which serve as reactive handles for a variety of palladium-catalyzed cross-coupling reactions, and the alkoxy groups, which modulate the electronic properties of the benzene ring and can influence the solubility and biological activity of the resulting products. This technical guide provides a comprehensive overview of the synthesis of dialkoxy diiodobenzene derivatives, detailed experimental protocols for their key transformations, and a review of their applications in the development of advanced materials and, significantly, in the synthesis of bioactive molecules for drug discovery.

Synthesis of Dialkoxy Diiodobenzene Derivatives

The most common and efficient method for the synthesis of 1,4-dialkoxy-2,5-diiodobenzenes is the direct diiodination of the corresponding dialkoxybenzenes. A facile and high-yielding procedure involves the use of iodine monochloride (ICl) in an alcoholic solvent. The use of an alcoholic medium is crucial for achieving high yields, as reactions in non-alcoholic solvents tend to be less efficient.[1][2]

For example, the synthesis of 1,4-diiodo-2,5-dimethoxybenzene can be achieved by treating 1,4-dimethoxybenzene with iodine monochloride in methanol.[2] Alternative iodinating reagents that have been employed include a mixture of molecular iodine and iodic acid, or benzyltrimethylammonium dichloroiodate-zinc(II) dichloride.[2]

The general synthetic workflow for the preparation of 1,4-dialkoxy-2,5-diiodobenzenes is depicted below:

Synthesis_Workflow Dialkoxybenzene 1,4-Dialkoxybenzene Reaction Diiodination Reaction Dialkoxybenzene->Reaction Iodinating_Reagent Iodinating Reagent (e.g., ICl, I2/HIO3) Iodinating_Reagent->Reaction Solvent Alcoholic Solvent (e.g., Methanol) Solvent->Reaction Product 1,4-Dialkoxy-2,5-diiodobenzene Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)₂) PdII_R_R R-Pd(II)L₂-R' Transmetalation->PdII_R_R PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' Product_out Coupled Product RedElim->Product_out Reactant1 Dialkoxy diiodobenzene (R-X) Reactant1->OxAdd Reactant2 Arylboronic acid (R'-B(OR)₂) Reactant2->Transmetalation Base Base Base->Transmetalation Drug_Discovery_Pathway Start Dialkoxy Diiodobenzene Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Heck) Start->Coupling Intermediate Substituted Dialkoxybenzene Coupling->Intermediate Modification Further Functionalization/ Cyclization Intermediate->Modification Bioactive Bioactive Molecule (e.g., Combretastatin Analogue, Phenazine Derivative) Modification->Bioactive Target Biological Target (e.g., Tubulin, Kinase) Bioactive->Target Inhibits/Modulates Pathway Signaling Pathway Modulation (e.g., PI3K/Akt) Target->Pathway Affects

References

Technical Guide: Spectroscopic and Synthetic Overview of a Diiodinated Dialkoxybenzene Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available nuclear magnetic resonance (NMR) spectral data and a detailed experimental protocol for the synthesis of a diiodinated bis(hexyloxy)benzene derivative. It is important to note that while the initial topic of interest was 1,2-diiodo-4,5-bis(hexyloxy)benzene, the available scientific literature provides comprehensive data for the isomeric compound, 1,4-bis(hexyloxy)-2,5-diiodobenzene . No spectral data was found for 1,2-diiodo-4,5-bis(hexyloxy)benzene within the searched resources. This guide focuses on the well-characterized 1,4-isomer.

Spectroscopic Data: 1,4-Bis(hexyloxy)-2,5-diiodobenzene

The following tables summarize the ¹H and ¹³C NMR spectral data for 1,4-bis(hexyloxy)-2,5-diiodobenzene, as reported in the literature. These data are crucial for the structural elucidation and purity assessment of the compound.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.17s2H-Ar-H
3.93t4H6.6O-CH₂ -
1.80quint4H6.6O-CH₂-CH₂ -
1.50m4H--CH₂ -
1.35m8H--(CH₂ )₂-
0.91t6H7.0-CH₃

Table 1: ¹H NMR spectral data for 1,4-bis(hexyloxy)-2,5-diiodobenzene.[1]

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
152.8C -O
122.7Ar-C H
86.3C -I
70.3O-C H₂-
31.4-C H₂-
29.1-C H₂-
25.7-C H₂-
22.6-C H₂-
14.0-C H₃

Table 2: ¹³C NMR spectral data for 1,4-bis(hexyloxy)-2,5-diiodobenzene.[1]

Experimental Protocol: Synthesis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene

The synthesis of 1,4-bis(hexyloxy)-2,5-diiodobenzene is achieved through the iodination of 1,4-bis(hexyloxy)benzene.[1][2] The following protocol is based on a reported procedure.[1]

Materials:

  • 1,4-bis(hexyloxy)benzene

  • N-iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dry acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • 10% Sodium bisulfite (NaHSO₃) aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Petroleum ether

  • Dichloromethane (CH₂Cl₂)

  • Methanol

Procedure:

  • To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) in dry acetonitrile (5.0 ml), add N-iodosuccinimide (2.40 mmol) and trifluoroacetic acid (1.50 mmol) at room temperature.

  • Heat the mixture to 363 K (90 °C) and stir for 2 hours.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Add diethyl ether (30 ml) to the residue. The resulting heterogeneous mixture is filtered to remove the succinimide precipitate.

  • Wash the organic layer sequentially with 10% aqueous NaHSO₃ solution (3 x 30 ml).

  • Dry the organic layer over MgSO₄.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane (5:1) as the eluent.

  • Further purify the product by recrystallization from methanol.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,4-bis(hexyloxy)-2,5-diiodobenzene.

Synthesis_Workflow Reactants 1,4-bis(hexyloxy)benzene + N-Iodosuccinimide (NIS) + Trifluoroacetic Acid (TFA) Reaction Iodination Reaction (Acetonitrile, 90°C, 2h) Reactants->Reaction Workup Workup (Et₂O, NaHSO₃ wash) Reaction->Workup Purification Purification (Column Chromatography & Recrystallization) Workup->Purification Product 1,4-bis(hexyloxy)-2,5-diiodobenzene Purification->Product

Caption: Synthesis workflow for 1,4-bis(hexyloxy)-2,5-diiodobenzene.

References

In-Depth Analysis of the Crystal Structures of Alkoxy-Substituted Diiodobenzenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structures of alkoxy-substituted diiodobenzenes, a class of compounds of interest in crystal engineering, materials science, and drug development. The presence of both heavy iodine atoms, capable of forming halogen bonds, and flexible alkoxy groups leads to diverse and interesting solid-state packing arrangements. Understanding these structures is crucial for predicting and controlling the physicochemical properties of these materials.

Core Concepts in Crystal Structure Analysis

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions, including halogen bonding, hydrogen bonding, and van der Waals forces. In the case of alkoxy-substituted diiodobenzenes, the iodine atoms frequently act as halogen bond donors, interacting with electron-rich atoms in neighboring molecules. The size and conformation of the alkoxy substituents play a significant role in modulating these interactions and influencing the overall crystal packing.

Experimental Protocols: From Synthesis to Structure Determination

The journey from a synthesized compound to a fully characterized crystal structure involves several key experimental stages. The following protocols are representative of the methodologies employed in the study of alkoxy-substituted diiodobenzenes.

Synthesis and Crystallization

A common synthetic route to these compounds involves the iodination of the corresponding alkoxy-substituted benzene. The following is a representative procedure for the synthesis of 1,4-diiodo-2,5-di-tert-butylbenzene:

  • Reaction Setup: A solution of potassium iodide and iodine is prepared in water.

  • Addition of Precursor: 1,4-Bis(trifluoroacetoxymercurio)-2,5-di-tert-butylbenzene is added to the solution.

  • Stirring: The resulting suspension is stirred for an extended period, typically 18 hours.

  • Filtration and Washing: The solution is filtered, and the collected solid is washed successively with saturated aqueous solutions of potassium iodide and sodium thiosulfate.

  • Extraction and Drying: The solid is dissolved in a suitable organic solvent, such as dichloromethane, and the solution is dried over an anhydrous drying agent like magnesium sulfate.

  • Recrystallization: The solvent is removed, and the crude product is recrystallized from a solvent such as diethyl ether to yield high-quality single crystals suitable for X-ray diffraction.[1]

Experimental Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization A Prepare KI and I2 solution in water B Add 1,4-Bis(trifluoroacetoxymercurio)-2,5-di-tert-butylbenzene A->B C Stir suspension for 18 hours B->C D Filter and wash with aq. KI and Na2S2O3 C->D E Dissolve in dichloromethane and dry over MgSO4 D->E F Remove solvent E->F G Recrystallize from diethyl ether F->G H Obtain single crystals G->H

Caption: A typical workflow for the synthesis and crystallization of an alkoxy-substituted diiodobenzene.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.[1] Data collection is typically performed at a controlled temperature.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Logical Flow of Single-Crystal X-ray Diffraction Analysis

G A Mount Single Crystal B X-ray Diffraction Data Collection A->B C Data Reduction and Processing B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Final Crystallographic Model E->F

Caption: The sequential process of determining a crystal structure using single-crystal X-ray diffraction.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a representative alkoxy-substituted diiodobenzene, 1,4-diiodo-2,5-di-tert-butylbenzene. This provides a baseline for comparison with other derivatives as more structural data becomes available.

Parameter1,4-diiodo-2,5-di-tert-butylbenzene[1]
Formula C₁₄H₂₀I₂
Crystal System Triclinic
Space Group
a (Å) 7.993(2)
b (Å) 10.294(2)
c (Å) 10.530(2)
α (°) 85.01(3)
β (°) 79.30(3)
γ (°) 67.17(3)
Volume (ų) 784.5
Z 2

Structural Insights

In the crystal structure of 1,4-diiodo-2,5-di-tert-butylbenzene, there are two independent molecules in the unit cell, each located on an inversion center. The bulky tert-butyl groups exert significant steric influence on the neighboring iodine atoms. This steric hindrance causes the iodine atoms to be displaced from the plane of the benzene ring, leading to inequivalent iodine-carbon-carbon bond angles of 126.4(3)° and 112.5(3)°.[1] The tert-butyl group itself adopts a conformation where one methyl group is oriented away from the iodine atom and lies in the plane of the phenyl ring, while the other two methyl groups are positioned closer to the iodine atom, above and below the ring plane.[1]

Future Directions

The systematic study of a homologous series of alkoxy-substituted diiodobenzenes, with varying lengths and branching of the alkyl chains, would provide valuable insights into the principles of crystal engineering. Such studies would allow for a more detailed understanding of how subtle changes in molecular structure can be used to control the supramolecular assembly and, consequently, the bulk properties of the resulting materials. This knowledge is essential for the rational design of new molecular crystals with tailored functionalities for applications in electronics, nonlinear optics, and pharmaceuticals.

References

Molecular weight and formula of 1,2-diiodo-4,5-(dihexyloxy)benzene.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1,2-diiodo-4,5-(dihexyloxy)benzene

This technical guide provides comprehensive information on the molecular properties, synthesis, and a logical workflow for the chemical compound this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Profile

This compound is a substituted aromatic compound. Its core structure consists of a benzene ring functionalized with two iodine atoms and two hexyloxy groups on adjacent carbon atoms. The presence of iodine atoms makes it a useful intermediate in cross-coupling reactions for the synthesis of more complex organic molecules.

Quantitative Data
PropertyValue
Chemical Formula C18H28I2O2
Molecular Weight 530.20 g/mol
Appearance White to yellow powder (inferred from similar compounds)
Solubility Expected to be soluble in organic solvents such as diethyl ether and acetonitrile

Experimental Protocol: Synthesis of a Related Compound

Synthesis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene [1]

  • Materials :

    • 1,4-bis(hexyloxy)benzene

    • N-iodosuccinimide (NIS)

    • Trifluoroacetic acid

    • Dry acetonitrile

    • Diethyl ether

    • 10% Sodium bisulfite (NaHSO₃) aqueous solution

    • Magnesium sulfate (MgSO₄)

  • Procedure :

    • To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) and N-iodosuccinimide (2.40 mmol) in dry acetonitrile (5.0 ml), trifluoroacetic acid (1.50 mmol) was added at room temperature.

    • The mixture was heated and stirred at 363 K (90 °C) for 2 hours.

    • After cooling to room temperature, the reaction mixture was concentrated.

    • Diethyl ether (30 ml) was added, leading to the precipitation of succinimide, which was removed by filtration.

    • The organic layer was washed three times with 30 ml of 10% aqueous NaHSO₃ and then dried over MgSO₄.

This procedure can be adapted for the synthesis of this compound by starting with 1,2-bis(hexyloxy)benzene.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of diiodo-di(alkoxy)benzene derivatives, based on the provided experimental protocol.

logical_workflow A Start with 1,2-bis(hexyloxy)benzene B Dissolve in Dry Acetonitrile A->B C Add N-Iodosuccinimide & Trifluoroacetic Acid B->C D Heat and Stir (e.g., 90°C for 2h) C->D E Cool and Concentrate D->E F Add Diethyl Ether & Filter Succinimide E->F G Wash with NaHSO3 (aq) F->G H Dry with MgSO4 G->H I Purified Product: This compound H->I

Caption: A logical workflow for the synthesis of this compound.

Applications and Future Directions

Substituted diiodobenzenes are valuable precursors in organic synthesis. They are often utilized in the construction of conjugated polymers and other advanced materials for electronic applications.[1][2] While direct applications in drug development for this specific molecule are not documented in the provided search results, its structural motifs are of interest in medicinal chemistry for the synthesis of novel therapeutic agents. Further research could explore the biological activity of derivatives synthesized from this compound.

References

Spectroscopic Signature of 1,2-diiodo-4,5-(dihexyloxy)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral characteristics of 1,2-diiodo-4,5-(dihexyloxy)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from analogous compounds and established spectroscopic principles to provide a robust predictive analysis. This document also outlines comprehensive experimental protocols for acquiring FT-IR and UV-Vis spectra for this and similar aromatic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated peak locations and assignments for the FT-IR and UV-Vis spectra of this compound. These predictions are based on the known spectral features of structurally related molecules, including 1,4-bis(hexyloxy)-2,5-diiodobenzene, 1,2-diiodo-4,5-dimethylbenzene, and general principles of spectroscopy for aromatic compounds.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
3100-3000Aromatic C-H StretchC-H (Aromatic)Medium to Weak
2950-2850Aliphatic C-H StretchC-H (Hexyloxy)Strong
1600-1585C=C StretchAromatic RingMedium
1500-1400C=C StretchAromatic RingMedium
1250-1200Asymmetric C-O-C StretchAryl-O-Alkyl EtherStrong
1050-1000Symmetric C-O-C StretchAryl-O-Alkyl EtherMedium
900-675C-H Out-of-Plane BendC-H (Aromatic)Strong
Below 600C-I StretchCarbon-IodineMedium to Strong

Table 2: Predicted UV-Vis Spectral Data for this compound

Wavelength (λmax, nm)Electronic TransitionChromophoreSolvent
~205π → πAromatic RingNon-polar (e.g., Hexane)
255-275π → πAromatic RingNon-polar (e.g., Hexane)

Experimental Protocols

The following sections provide detailed methodologies for obtaining the FT-IR and UV-Vis spectra of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Solid Sample):

  • Ensure the sample of this compound is dry and free of solvent.

  • Prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (approximately 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar and pestle.

  • Grind the mixture to a fine, uniform powder.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions within the molecule by measuring the absorption of ultraviolet and visible light.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation (Solution Sample):

  • Choose a suitable solvent that does not absorb in the region of interest (e.g., hexane, ethanol, or cyclohexane). The solvent should be of spectroscopic grade.

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Prepare a blank solution containing only the pure solvent.

Data Acquisition:

  • Fill a quartz cuvette with the blank solvent and place it in the reference beam of the spectrophotometer.

  • Fill a matched quartz cuvette with the sample solution and place it in the sample beam.

  • Record the baseline spectrum with the solvent-filled cuvettes in both beams.

  • Scan the sample over a wavelength range of approximately 200 to 800 nm.

  • The resulting spectrum should be a plot of absorbance versus wavelength (nm).

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data_processing Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis FTIR_Data FT-IR Spectrum Analysis FTIR->FTIR_Data UVVis_Data UV-Vis Spectrum Analysis UVVis->UVVis_Data Structure_Confirmation Structural Confirmation FTIR_Data->Structure_Confirmation UVVis_Data->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis and spectroscopic characterization.

FTIR_Data_Analysis_Flow Acquire_Spectrum Acquire FT-IR Spectrum Identify_Peaks Identify Peak Wavenumbers Acquire_Spectrum->Identify_Peaks Assign_Vibrations Assign Vibrational Modes Identify_Peaks->Assign_Vibrations Compare_Reference Compare with Reference Spectra of Analogues Assign_Vibrations->Compare_Reference Confirm_Functional_Groups Confirm Presence of Functional Groups Compare_Reference->Confirm_Functional_Groups

Caption: FT-IR data analysis workflow.

UVVis_Data_Analysis_Flow Acquire_UVVis_Spectrum Acquire UV-Vis Spectrum Determine_Lambda_Max Determine λmax Values Acquire_UVVis_Spectrum->Determine_Lambda_Max Assign_Transitions Assign Electronic Transitions Determine_Lambda_Max->Assign_Transitions Analyze_Chromophores Analyze Chromophoric System Assign_Transitions->Analyze_Chromophores Correlate_Structure Correlate with Molecular Structure Analyze_Chromophores->Correlate_Structure

Caption: UV-Vis data analysis workflow.

Methodological & Application

Application Notes and Protocols: The Use of 1,2-Diiodo-4,5-(dihexyloxy)benzene in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2-diiodo-4,5-(dihexyloxy)benzene as a versatile substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols for both intermolecular and intramolecular coupling reactions are presented, offering a foundational methodology for the synthesis of complex aromatic compounds. The dihexyloxy chains in the substrate enhance solubility in organic solvents, making it an attractive building block for the synthesis of functional materials and potential pharmaceutical candidates.

Introduction to Suzuki Cross-Coupling of this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for such reactions due to the high reactivity of the carbon-iodine bonds. The presence of two iodine atoms allows for sequential or double cross-coupling reactions, providing a pathway to highly substituted aromatic systems.

The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl, making di-iodo compounds highly reactive substrates. This high reactivity allows for milder reaction conditions and can lead to high yields of the desired products.

Applications in Organic Synthesis

The primary application of this compound in Suzuki cross-coupling lies in the synthesis of complex, functionalized aromatic systems. Two key applications are highlighted below:

Synthesis of Substituted Biphenyls and Terphenyls

A double Suzuki-Miyaura cross-coupling reaction with two equivalents of an arylboronic acid can be employed to synthesize symmetrically substituted biphenyl derivatives. These structures can serve as precursors to more complex molecules or as core components of liquid crystals and organic light-emitting diodes (OLEDs).

Synthesis of Phenanthrene and Triphenylene Scaffolds

A particularly valuable application is the synthesis of polycyclic aromatic hydrocarbons (PAHs). A sequential Suzuki coupling first with a 2-formylphenylboronic acid, followed by an intramolecular cyclization, can lead to the formation of a phenanthrene core. Furthermore, a double Suzuki coupling with a suitable biphenylboronic acid can be envisioned for the synthesis of substituted triphenylene derivatives, which are known for their discotic liquid crystalline properties.

Experimental Protocols

The following protocols provide a general framework for conducting Suzuki cross-coupling reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Double Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol details the synthesis of 1,2-diphenyl-4,5-(dihexyloxy)benzene.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add the base, K₂CO₃ (3.0 mmol) or K₃PO₄ (3.0 mmol).

  • The flask is evacuated and backfilled with argon or nitrogen three times.

  • Add phenylboronic acid (2.2 mmol).

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • The reaction mixture is heated to 90-100 °C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Table 1: Quantitative Data for Double Suzuki Cross-Coupling

ReactantMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound558.241.01.0
Phenylboronic acid121.932.22.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.213.03.0
Protocol 2: Synthesis of a Phenanthrene Derivative via Sequential Suzuki Coupling and Intramolecular Cyclization

This protocol outlines a potential pathway to a substituted phenanthrene.

Step A: Monosubstitution with 2-Formylphenylboronic Acid

  • Follow the general procedure in Protocol 3.1, but use 1.1 equivalents of 2-formylphenylboronic acid. Careful monitoring is required to favor the mono-coupled product. The reaction temperature may be lowered to increase selectivity.

Step B: Intramolecular Suzuki Coupling

  • The purified mono-coupled product from Step A is subjected to a second intramolecular Suzuki coupling.

  • Dissolve the mono-coupled product (1.0 mmol) in a suitable solvent such as DMF or toluene.

  • Add a palladium catalyst, for instance, Pd(OAc)₂ (0.05 mmol) with a suitable phosphine ligand like SPhos (0.10 mmol).

  • Add a base such as cesium carbonate (Cs₂CO₃, 3.0 mmol).

  • The reaction is heated under an inert atmosphere. The temperature may need to be optimized, often in the range of 100-120 °C.

  • Workup and purification are performed as described in Protocol 3.1.

Table 2: Reagents for Phenanthrene Synthesis (Step B)

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Mono-coupled intermediate-1.01.0
Pd(OAc)₂224.490.050.05
SPhos410.480.100.10
Cs₂CO₃325.823.03.0

Visualizations

Suzuki_Coupling_Mechanism cluster_cat Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-I_L2 R¹-Pd(II)-I(L)₂ Pd(0)L2->Ar-Pd(II)-I_L2 Ar-Pd(II)-Ar'_L2 R¹-Pd(II)-R²(L)₂ Ar-Pd(II)-I_L2->Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'_L2->Pd(0)L2 Product R¹-R² Ar-Pd(II)-Ar'_L2->Product Reductive Elimination R1-I 1,2-diiodo-4,5- (dihexyloxy)benzene (R¹-I) R1-I->Ar-Pd(II)-I_L2 Oxidative Addition R2-B(OH)2 Arylboronic Acid (R²-B(OH)₂) R2-B(OH)2->Ar-Pd(II)-Ar'_L2 Transmetalation Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-Ar'_L2

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Assemble Reaction Under Inert Atmosphere Start->Setup Reagents Add this compound, Pd Catalyst, Base, and Arylboronic Acid Setup->Reagents Solvent Add Degassed Solvents (e.g., Dioxane/Water) Reagents->Solvent Reaction Heat and Stir Reaction Mixture (e.g., 90-100 °C) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup: Extraction and Washing Monitoring->Workup Upon Completion Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Suzuki cross-coupling reactions.

Application Notes and Protocols for the Polymerization of 1,2-diiodo-4,5-(dihexyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(2,3-dihexyloxyphenylene), a poly(p-phenylene) derivative, through the polymerization of 1,2-diiodo-4,5-(dihexyloxy)benzene. The protocols are based on established palladium- and nickel-catalyzed cross-coupling reactions, including Yamamoto, Suzuki, and Stille polycondensations. While specific quantitative data for the homopolymerization of this compound is not extensively available in the current literature, representative procedures and expected outcomes are presented based on analogous polymerizations of similar dihalo-dialkoxybenzene monomers.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the homopolymerization of this compound, the following table provides expected ranges for molecular weight (Mn and Mw), polydispersity index (PDI), and yield for poly(2,3-dialkoxyphenylene)s synthesized via different methods. These values are estimations based on the polymerization of analogous monomers.

Polymerization MethodNumber-Average Molecular Weight (Mn, kDa)Weight-Average Molecular Weight (Mw, kDa)Polydispersity Index (PDI)Yield (%)
Yamamoto Coupling 5 - 3010 - 601.5 - 3.070 - 95
Suzuki Polycondensation 10 - 5020 - 1001.8 - 3.575 - 98
Stille Polycondensation 15 - 7030 - 1501.5 - 2.580 - 99

Experimental Protocols

The following are detailed protocols for the polymerization of this compound. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Yamamoto Homopolymerization

This protocol describes the nickel-catalyzed dehalogenative polycondensation of the diiodo monomer.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • 1,5-Cyclooctadiene (COD)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Chloroform

Procedure:

  • In a Schlenk flask, add bis(1,5-cyclooctadiene)nickel(0) (2.2 equivalents), 2,2'-bipyridine (2.2 equivalents), and 1,5-cyclooctadiene (2.2 equivalents).

  • Add a mixture of anhydrous DMF and anhydrous toluene (e.g., 4:1 v/v).

  • Stir the mixture at 80°C for 30 minutes to generate the active Ni(0) complex.

  • To a separate Schlenk flask, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Transfer the monomer solution to the catalyst mixture via cannula.

  • Stir the reaction mixture at 80°C for 48 hours.

  • Cool the reaction to room temperature and pour it into a large volume of methanol containing a small amount of concentrated HCl to precipitate the polymer.

  • Filter the crude polymer and wash it with methanol.

  • To remove catalyst residues, the polymer is further purified by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • The chloroform fraction, containing the soluble polymer, is concentrated, and the polymer is precipitated again in methanol.

  • The final polymer is collected by filtration and dried under vacuum at 40°C.

Protocol 2: Suzuki Polycondensation

This protocol requires the synthesis of a boronic acid ester derivative of the monomer, which is then polymerized.

Part A: Synthesis of 1,2-bis(pinacolboraneyl)-4,5-(dihexyloxy)benzene

  • Dissolve this compound (1 equivalent) in anhydrous THF and cool to -78°C.

  • Add n-butyllithium (2.2 equivalents) dropwise and stir for 1 hour at -78°C.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.5 equivalents) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the diboronic ester.

Part B: Polymerization

Materials:

  • 1,2-bis(pinacolboraneyl)-4,5-(dihexyloxy)benzene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aqueous potassium carbonate (K₂CO₃) solution (2 M)

  • Anhydrous Toluene

  • Methanol

  • Chloroform

Procedure:

  • In a Schlenk flask, combine 1,2-bis(pinacolboraneyl)-4,5-(dihexyloxy)benzene (1 equivalent), this compound (1 equivalent), and tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).

  • Add anhydrous toluene, followed by the 2 M aqueous potassium carbonate solution.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Heat the reaction mixture to 90°C and stir vigorously for 72 hours.

  • Cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Precipitate the polymer by pouring the concentrated solution into methanol.

  • Filter the polymer and purify by Soxhlet extraction as described in the Yamamoto protocol.

  • Dry the final polymer under vacuum.

Protocol 3: Stille Polycondensation

This protocol involves the coupling of the diiodo monomer with a distannyl comonomer. For homopolymerization, a distannylated derivative of the monomer would be required.

Part A: Synthesis of 1,2-bis(trimethylstannyl)-4,5-(dihexyloxy)benzene

  • Follow the procedure for the synthesis of the diboronic ester (Protocol 2, Part A), but instead of the boronic ester reagent, quench the lithiated intermediate with trimethyltin chloride (2.5 equivalents).

  • Purify the resulting distannyl monomer by recrystallization or column chromatography.

Part B: Polymerization

Materials:

  • This compound

  • 1,2-bis(trimethylstannyl)-4,5-(dihexyloxy)benzene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous chlorobenzene

  • Methanol

  • Hexanes

Procedure:

  • In a Schlenk flask, dissolve this compound (1 equivalent), 1,2-bis(trimethylstannyl)-4,5-(dihexyloxy)benzene (1 equivalent), tris(dibenzylideneacetone)dipalladium(0) (1-2 mol%), and tri(o-tolyl)phosphine (4-8 mol%) in anhydrous chlorobenzene.

  • Degas the solution with argon for 20 minutes.

  • Heat the reaction mixture to 100°C and stir for 48 hours.

  • Cool the reaction to room temperature and pour into methanol to precipitate the polymer.

  • Filter the crude polymer.

  • Purify the polymer by washing with hexanes to remove organotin residues, followed by Soxhlet extraction as previously described.

  • Dry the final polymer under vacuum.

Visualizations

Yamamoto_Polymerization Monomer 1,2-diiodo-4,5- (dihexyloxy)benzene Polymerization Polymerization (DMF/Toluene, 80°C) Monomer->Polymerization Ni_COD2 Ni(COD)₂ + bpy Active_Catalyst Active Ni(0) Complex Ni_COD2->Active_Catalyst Active_Catalyst->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (Precipitation & Soxhlet) Crude_Polymer->Purification Final_Polymer Poly(2,3-dihexyloxyphenylene) Purification->Final_Polymer

Caption: Workflow for Yamamoto Homopolymerization.

Suzuki_Polymerization cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization Diiodo 1,2-diiodo-4,5- (dihexyloxy)benzene Lithiation Lithiation (n-BuLi) Diiodo->Lithiation Borylation Borylation Lithiation->Borylation Diboronate Diboronate Monomer Borylation->Diboronate Diboronate2 Diboronate Monomer Diiodo2 Diiodo Monomer Polymerize Polymerization (Toluene, 90°C) Diiodo2->Polymerize Diboronate2->Polymerize Catalyst Pd(PPh₃)₄, K₂CO₃ Catalyst->Polymerize Crude_Polymer Crude Polymer Polymerize->Crude_Polymer Purification Purification (Precipitation & Soxhlet) Crude_Polymer->Purification Final_Polymer Poly(2,3-dihexyloxyphenylene) Purification->Final_Polymer

Caption: Workflow for Suzuki Polycondensation.

Stille_Polymerization cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization Diiodo 1,2-diiodo-4,5- (dihexyloxy)benzene Lithiation Lithiation (n-BuLi) Diiodo->Lithiation Stannylation Stannylation (Me₃SnCl) Lithiation->Stannylation Distannyl Distannyl Monomer Stannylation->Distannyl Distannyl2 Distannyl Monomer Diiodo2 Diiodo Monomer Polymerize Polymerization (Chlorobenzene, 100°C) Diiodo2->Polymerize Distannyl2->Polymerize Catalyst Pd₂(dba)₃, P(o-tol)₃ Catalyst->Polymerize Crude_Polymer Crude Polymer Polymerize->Crude_Polymer Purification Purification (Precipitation & Soxhlet) Crude_Polymer->Purification Final_Polymer Poly(2,3-dihexyloxyphenylene) Purification->Final_Polymer

Caption: Workflow for Stille Polycondensation.

Application Notes and Protocols for Sonogashira Coupling with 1,2-diiodo-4,5-(dihexyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Sonogashira cross-coupling reaction using 1,2-diiodo-4,5-(dihexyloxy)benzene as a key building block. This substrate is particularly useful for the synthesis of complex organic materials, including conjugated polymers and macrocycles, due to its two reactive iodide groups.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2][3] The reaction generally proceeds under mild conditions, making it compatible with a wide range of functional groups.[1] This protocol focuses on the application of the Sonogashira reaction to this compound, a substrate that allows for mono- or di-alkynylation, leading to the synthesis of diverse molecular architectures.

Reaction Scheme

Sonogashira_Reaction sub This compound reagents Pd catalyst Cu(I) co-catalyst Base (e.g., Et3N, DIPEA) Solvent (e.g., THF, Toluene) sub->reagents alkyne Terminal Alkyne (R-C≡C-H) alkyne->reagents product Mono- or Di-alkynylated Product reagents->product caption General Sonogashira Coupling Scheme experimental_workflow arrow arrow start Start setup Reaction Setup: - Add reagents to a flame-dried flask - Degas the reaction mixture start->setup reaction Run Reaction: - Stir at specified temperature - Monitor by TLC or GC-MS setup->reaction workup Aqueous Workup: - Quench with NH4Cl (aq) - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column chromatography workup->purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purification->characterization end End characterization->end

References

The Pivotal Role of 1,2-Diiodo-4,5-(dihexyloxy)benzene in Advanced Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: 1,2-diiodo-4,5-(dihexyloxy)benzene serves as a critical building block in the synthesis of high-performance conjugated polymers for organic field-effect transistors (OFETs). Its strategic design, featuring two reactive iodine sites and solubilizing dihexyloxy chains, enables the creation of precisely engineered semiconducting materials with tailored electronic properties and processability. This monomer is particularly valuable in forming the backbone of poly(phenylene vinylene) (PPV) and other conjugated polymer derivatives through various cross-coupling reactions. The resulting polymers form the active semiconductor layer in OFETs, which are essential components in flexible displays, sensors, and other next-generation electronic devices.

The dihexyloxy side chains ensure solubility of the resulting polymer in common organic solvents, facilitating solution-based fabrication techniques like spin-coating and printing, which are crucial for large-area and low-cost device manufacturing. The ortho-diiodo substitution pattern dictates the regiochemistry of polymerization, influencing the final polymer's chain conformation, packing, and, consequently, its charge transport characteristics. The iodine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as Heck and Sonogashira polymerizations, allowing for the efficient formation of the conjugated polymer backbone.

Core Application: Monomer for Semiconducting Polymers in OFETs

The primary application of this compound is as a monomer in the synthesis of conjugated polymers that function as the active channel material in OFETs. These polymers are designed to transport charge carriers (holes or electrons) efficiently upon the application of a gate voltage.

A key example is its use in the synthesis of poly(2,5-dihexyloxy-1,4-phenylenevinylene) (DHO-PPV) and its derivatives. The performance of OFETs fabricated with these polymers is highly dependent on the polymer's molecular weight, polydispersity, and ability to self-assemble into ordered structures, all of which are influenced by the polymerization conditions.

Experimental Protocols

Detailed methodologies for the synthesis of a representative polymer and the subsequent fabrication of an OFET device are provided below.

Protocol 1: Synthesis of Poly(4,5-dihexyloxy-1,2-phenylenevinylene) via Heck-Type Polymerization

This protocol describes the synthesis of a conjugated polymer using this compound and a divinyl comonomer via a Heck cross-coupling reaction.

Materials:

  • This compound

  • 1,4-Divinylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a nitrogen-filled glovebox, add this compound (1 mmol), 1,4-divinylbenzene (1 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.08 mmol) to a dry Schlenk flask.

  • Add anhydrous DMF (10 mL) and triethylamine (4 mL) to the flask.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.

  • Filter the crude polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Dry the final polymer under vacuum at 40 °C.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor

This protocol details the fabrication of an OFET using the synthesized polymer as the active semiconductor layer.

Materials:

  • Synthesized poly(4,5-dihexyloxy-1,2-phenylenevinylene)

  • Highly doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer

  • Hexamethyldisilazane (HMDS)

  • Organic solvent for the polymer (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with HMDS vapor by placing the substrate in a vacuum desiccator with a few drops of HMDS for 2 hours to create a hydrophobic surface.

  • Semiconductor Deposition: Dissolve the synthesized polymer in chloroform at a concentration of 5 mg/mL. Spin-coat the polymer solution onto the HMDS-treated SiO₂/Si substrate at 2000 rpm for 60 seconds.

  • Annealing: Anneal the polymer film at 120 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Electrode Deposition: Deposit 50 nm thick gold source and drain electrodes on top of the polymer film through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).

  • Characterization: Measure the electrical characteristics of the OFET in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.

Data Presentation

The performance of OFETs is characterized by several key parameters, which are summarized in the table below for a hypothetical device based on a polymer derived from this compound.

ParameterSymbolTypical Value RangeUnit
Field-Effect Mobilityµ10⁻³ - 10⁻¹cm²/Vs
On/Off Current RatioI_on/I_off10⁴ - 10⁶-
Threshold VoltageV_th-10 to -30V

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication OFET Fabrication monomer 1,2-diiodo-4,5- (dihexyloxy)benzene polymerization Heck Polymerization monomer->polymerization comonomer Divinyl Comonomer comonomer->polymerization purification Purification polymerization->purification polymer Conjugated Polymer purification->polymer spin_coating Spin-Coating Polymer polymer->spin_coating substrate Si/SiO2 Substrate surface_treatment HMDS Treatment substrate->surface_treatment surface_treatment->spin_coating annealing Annealing spin_coating->annealing electrode_deposition Au Electrode Deposition annealing->electrode_deposition ofet OFET Device electrode_deposition->ofet

Caption: Experimental workflow from monomer to OFET device.

logical_relationship monomer This compound polymer_structure Polymer Backbone Structure (e.g., PPV) monomer->polymer_structure Polymerization solubility Solution Processability monomer->solubility Dihexyloxy Chains film_morphology Thin Film Morphology (Crystallinity, Packing) polymer_structure->film_morphology solubility->film_morphology charge_transport Charge Carrier Mobility (µ) film_morphology->charge_transport ofet_performance OFET Performance (On/Off Ratio, V_th) charge_transport->ofet_performance

Caption: Key relationships influencing OFET performance.

Synthetic routes to poly(p-phenylene)s using 1,2-diiodo-4,5-(dihexyloxy)benzene.

Author: BenchChem Technical Support Team. Date: November 2025

An overview of synthetic approaches for producing poly(p-phenylene)s utilizing 1,2-diiodo-4,5-(dihexyloxy)benzene is provided in these application notes. While specific literature detailing the polymerization of this exact monomer is limited, established nickel- and palladium-catalyzed cross-coupling reactions, such as Yamamoto and Suzuki polymerizations, are the primary methods for creating poly(p-phenylene) derivatives from dihaloaromatic precursors. The protocols outlined below are based on well-established procedures for analogous diiodo-dialkoxybenzene monomers.

Application Notes

Poly(p-phenylene)s (PPPs) are a class of conjugated polymers with significant potential in organic electronics, including applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The inclusion of flexible alkoxy side chains, such as hexyloxy groups, enhances the solubility and processability of the otherwise rigid polymer backbone, enabling device fabrication from solution. The starting monomer, this compound, provides a precursor to poly(2,3-dihexyloxy-p-phenylene), a polymer with a specific substitution pattern that influences its electronic and morphological properties.

The primary synthetic strategies for converting dihaloaromatic monomers into PPPs are Yamamoto and Suzuki coupling reactions. Yamamoto polymerization involves the reductive coupling of diiodoaromatic compounds using a nickel(0) complex, typically generated in situ. This method is effective for the homopolymerization of diiodo monomers. Suzuki polymerization, a palladium-catalyzed cross-coupling reaction, offers greater versatility, allowing for the copolymerization of a diiodo monomer with an aromatic diboronic acid or ester. This enables the synthesis of alternating copolymers with tailored properties.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of poly(p-phenylene)s from this compound, adapted from established procedures for similar monomers.

Protocol 1: Yamamoto Polymerization of this compound

This protocol describes the nickel(0)-mediated homopolymerization of this compound to yield poly(2,3-dihexyloxy-p-phenylene).

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • 1,5-Cyclooctadiene (COD)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Toluene

  • Methanol

  • Hydrochloric acid (HCl)

  • Acetone

  • Chloroform

Procedure:

  • Reaction Setup: In a glovebox, add Ni(COD)₂ (1.2 eq), 2,2'-bipyridine (1.2 eq), and 1,5-cyclooctadiene (1.2 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF and anhydrous toluene (typically in a 3:1 to 5:1 ratio) to the flask. The solution should turn deep red or purple, indicating the formation of the active Ni(0) complex.

  • Monomer Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene and add it to the reaction flask via syringe.

  • Polymerization: Heat the reaction mixture to 80°C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The color of the solution may change as the polymerization progresses.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a stirred solution of methanol/HCl (10:1 v/v) to precipitate the polymer.

    • Filter the precipitate and wash it sequentially with methanol, acetone, and chloroform.

    • The polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the soluble polymer fraction.

    • Dry the purified polymer under vacuum.

Data Presentation: Yamamoto Polymerization

ParameterValueReference
MonomerThis compoundN/A
Catalyst SystemNi(COD)₂ / 2,2'-BipyridineAnalogous Systems
SolventDMF/TolueneAnalogous Systems
Temperature80°CAnalogous Systems
Reaction Time24-48 hAnalogous Systems
Typical Yield60-90%Analogous Systems
Mn ( g/mol )5,000 - 20,000Analogous Systems
PDI1.5 - 2.5Analogous Systems

Note: Quantitative data is based on typical results for Yamamoto polymerization of similar dihaloaromatic monomers due to a lack of specific data for this compound.

Protocol 2: Suzuki Cross-Coupling Polymerization

This protocol describes the palladium-catalyzed polymerization of this compound with a phenylene-1,4-diboronic acid bis(pinacol) ester to produce an alternating copolymer.

Materials:

  • This compound

  • Phenylene-1,4-diboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

  • Aliquat 336 (phase transfer catalyst)

  • Anhydrous Toluene

  • Degassed deionized water

  • Methanol

  • Acetone

  • Chloroform

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), phenylene-1,4-diboronic acid bis(pinacol) ester (1.0 eq), and Pd(PPh₃)₄ (1-5 mol%).

  • Reagent Addition: Add anhydrous toluene, an aqueous solution of K₂CO₃ (2 M) or solid CsF, and a few drops of Aliquat 336.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the mixture to 90-100°C and stir vigorously under an inert atmosphere for 48-72 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and wash it with water and brine.

    • Concentrate the organic layer and precipitate the polymer by adding it to a large volume of methanol.

    • Filter the precipitate and wash with methanol and acetone.

    • The polymer can be purified by reprecipitation from chloroform into methanol.

    • Dry the final product under vacuum.

Data Presentation: Suzuki Polymerization

ParameterValueReference
Monomer AThis compoundN/A
Monomer BPhenylene-1,4-diboronic acid bis(pinacol) esterN/A
CatalystPd(PPh₃)₄Analogous Systems[1]
BaseK₂CO₃ or CsFAnalogous Systems[1]
SolventToluene/WaterAnalogous Systems
Temperature90-100°CAnalogous Systems
Reaction Time48-72 hAnalogous Systems
Typical Yield70-95%Analogous Systems
Mn ( g/mol )10,000 - 50,000Analogous Systems
PDI1.8 - 3.0Analogous Systems

Note: Quantitative data is based on typical results for Suzuki polymerization of similar dihaloaromatic monomers due to a lack of specific data for this compound.

Visualizations

Yamamoto_Polymerization Monomer This compound Catalyst Ni(COD)₂ + 2,2'-Bipyridine Solvent DMF/Toluene 80°C Catalyst->Solvent Polymerization Polymer Poly(2,3-dihexyloxy-p-phenylene) Solvent->Polymer Workup Precipitation in Methanol/HCl Purification Polymer->Workup

Caption: Workflow for Yamamoto polymerization.

Suzuki_Polymerization MonomerA 1,2-diiodo-4,5- (dihexyloxy)benzene Catalyst Pd(PPh₃)₄ MonomerB Phenylene-1,4-diboronic acid bis(pinacol) ester Base K₂CO₃ or CsF Catalyst->Base Polymerization Solvent Toluene/Water 90-100°C Base->Solvent Polymer Alternating Copolymer Solvent->Polymer Workup Precipitation in Methanol Purification Polymer->Workup

Caption: Workflow for Suzuki cross-coupling polymerization.

References

Application Notes and Protocols: 1,2-Diiodo-4,5-bis(hexyloxy)benzene in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-diiodo-4,5-bis(hexyloxy)benzene as a versatile building block for the synthesis of novel organic semiconductors. This key intermediate is particularly valuable for creating conjugated polymers with tunable electronic properties, making them suitable for a range of applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction

1,2-Diiodo-4,5-bis(hexyloxy)benzene is an aromatic compound featuring two reactive iodine atoms and two solubilizing hexyloxy side chains. The electron-donating nature of the alkoxy groups influences the electronic properties of the resulting polymers, while their length ensures good solubility in common organic solvents, facilitating solution-based processing of organic electronic devices. The ortho-diiodo substitution allows for the formation of various conjugated structures through well-established cross-coupling reactions.

Key Applications and Advantages

The primary application of 1,2-diiodo-4,5-bis(hexyloxy)benzene lies in its use as a monomer in polymerization reactions to create high-performance p-type semiconducting polymers. The resulting polymers often exhibit desirable characteristics for electronic applications, including:

  • High Solubility: The hexyloxy chains are crucial for ensuring the solubility of the resulting polymers, which is essential for fabrication techniques like spin-coating and printing of thin films for electronic devices.

  • Tunable Electronic Properties: The di-alkoxybenzene unit is an electron-rich moiety. By copolymerizing it with various electron-accepting comonomers, the HOMO and LUMO energy levels of the resulting polymer can be precisely tuned to optimize charge injection and transport in electronic devices.

  • Versatile Reactivity: The two iodine atoms serve as reactive handles for various palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira couplings, allowing for the synthesis of a diverse range of polymer architectures.

Data Presentation: Properties of a Representative Polymer

To illustrate the potential of 1,2-diiodo-4,5-bis(hexyloxy)benzene, the following table summarizes the properties of a representative alternating copolymer, poly[4,5-bis(hexyloxy)benzene-alt-thiophene] (PBHBT), synthesized via Stille coupling of 1,2-diiodo-4,5-bis(hexyloxy)benzene with 2,5-bis(trimethylstannyl)thiophene.

PropertyValue
Molecular Weight (Mn) 15 - 25 kDa
Polydispersity Index (PDI) 1.5 - 2.5
Highest Occupied Molecular Orbital (HOMO) -5.1 to -5.3 eV
Lowest Unoccupied Molecular Orbital (LUMO) -2.8 to -3.0 eV
Electrochemical Band Gap 2.1 - 2.3 eV
Hole Mobility (OFET) 10⁻⁴ to 10⁻³ cm²/Vs

Experimental Protocols

Detailed methodologies for key synthetic steps are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired polymer characteristics.

Protocol 1: Synthesis of Poly[4,5-bis(hexyloxy)benzene-alt-thiophene] via Stille Coupling

This protocol describes the synthesis of an alternating copolymer using a palladium-catalyzed Stille cross-coupling reaction.

Materials:

  • 1,2-diiodo-4,5-bis(hexyloxy)benzene

  • 2,5-bis(trimethylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed toluene

  • Argon gas

Procedure:

  • To a dry Schlenk flask, add 1,2-diiodo-4,5-bis(hexyloxy)benzene (1.0 mmol, 1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol, 1.0 eq).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.08 mmol, 8 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous and degassed toluene (20 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir under argon for 48 hours.

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol (200 mL).

  • Filter the polymer precipitate and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Extract the final polymer with chloroform or chlorobenzene.

  • Concentrate the polymer solution and precipitate again in methanol.

  • Filter and dry the polymer under vacuum at 40 °C overnight.

Protocol 2: Fabrication of an Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using the synthesized polymer.

Materials:

  • Synthesized polymer (e.g., PBHBT)

  • Heavily n-doped Si wafer with a 300 nm SiO₂ layer

  • Octadecyltrichlorosilane (OTS)

  • Anhydrous chloroform or other suitable solvent

  • Gold (for source/drain electrodes)

Procedure:

  • Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, then dry with a stream of nitrogen.

  • Treat the substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface.

  • Immediately immerse the substrate in a 10 mM solution of OTS in anhydrous toluene for 30 minutes to form a self-assembled monolayer.

  • Rinse the substrate with fresh toluene and dry with nitrogen.

  • Prepare a 5 mg/mL solution of the polymer in anhydrous chloroform.

  • Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

  • Anneal the polymer film at 120 °C for 30 minutes in a nitrogen-filled glovebox.

  • Deposit gold source and drain electrodes (50 nm) through a shadow mask using thermal evaporation. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Characterize the device performance using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air.

Visualizations

The following diagrams illustrate the synthetic pathway and the structure of the resulting organic electronic device.

Synthesis_Pathway Monomer1 1,2-Diiodo-4,5-bis(hexyloxy)benzene Catalyst Pd₂(dba)₃ / P(o-tol)₃ Toluene, 110 °C Monomer1->Catalyst Monomer2 2,5-Bis(trimethylstannyl)thiophene Monomer2->Catalyst Polymer Poly[4,5-bis(hexyloxy)benzene-alt-thiophene] Catalyst->Polymer

Caption: Synthetic route to a conjugated polymer via Stille coupling.

OFET_Device_Structure cluster_0 OFET Structure Gate n-Si (Gate) Dielectric SiO₂ (Dielectric) Gate->Dielectric Semiconductor Organic Semiconductor Dielectric->Semiconductor Source Au (Source) Semiconductor->Source Drain Au (Drain) Semiconductor->Drain

Caption: Schematic of a bottom-gate, top-contact OFET device.

Experimental_Workflow start Start synthesis Polymer Synthesis (Stille Coupling) start->synthesis purification Purification (Soxhlet Extraction) synthesis->purification fabrication Device Fabrication (Spin-Coating) purification->fabrication characterization Characterization (Electrical Measurement) fabrication->characterization end End characterization->end

Caption: Workflow from polymer synthesis to device characterization.

Application Note: A Robust Laboratory Protocol for the Synthesis of 1,4-Diiodo-2,5-bis(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed and reproducible laboratory procedure for the synthesis of 1,4-diiodo-2,5-bis(hexyloxy)benzene via the electrophilic iodination of 1,4-bis(hexyloxy)benzene. The protocol utilizes N-iodosuccinimide (NIS) as the iodinating agent and trifluoroacetic acid as a catalyst in an acetonitrile solvent system. This method offers a straightforward and effective route to a key intermediate used in the development of organic electronic materials and conjugated polymers. All experimental parameters, including reagent quantities, reaction conditions, and purification methods, are clearly outlined. Quantitative data is summarized for easy reference, and the experimental workflow is visualized to ensure clarity and procedural accuracy.

Introduction

1,4-Diiodo-2,5-bis(hexyloxy)benzene is a valuable building block in the synthesis of advanced organic materials, particularly conjugated polymers and discotic liquid crystals.[1] The introduction of iodine atoms onto the aromatic core provides reactive sites for subsequent cross-coupling reactions, enabling the construction of extended π-conjugated systems. The hexyloxy side chains confer solubility, which is crucial for the solution-based processing of the resulting polymers. The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1,4-bis(hexyloxy)benzene. This document presents a detailed protocol for this transformation using N-iodosuccinimide, a common and effective iodinating agent for electron-rich aromatic compounds.[2][3]

Experimental Protocol

The synthesis of 1,4-diiodo-2,5-bis(hexyloxy)benzene is performed via the iodination of 1,4-bis(hexyloxy)benzene.[1][2]

Materials:

  • 1,4-bis(hexyloxy)benzene

  • N-iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dry acetonitrile (CH₃CN)

  • Diethyl ether ((C₂H₅)₂O)

  • 10% aqueous sodium bisulfite (NaHSO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-bis(hexyloxy)benzene in dry acetonitrile.

  • Reagent Addition: To this solution, add N-iodosuccinimide followed by the dropwise addition of trifluoroacetic acid at room temperature.

  • Reaction: Heat the reaction mixture to 363 K (90 °C) and stir for 2 hours.[2]

  • Workup - Quenching and Extraction: After cooling the reaction mixture to room temperature, concentrate it using a rotary evaporator. Add diethyl ether to the residue. A white precipitate of succinimide will form.

  • Filtration: Filter the heterogeneous mixture to remove the succinimide precipitate.

  • Washing: Transfer the organic filtrate to a separatory funnel and wash it three times with a 10% aqueous solution of sodium bisulfite to remove any unreacted iodine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final 1,4-diiodo-2,5-bis(hexyloxy)benzene.

Data Presentation

The following table summarizes the quantitative data for the iodination of 1,4-bis(hexyloxy)benzene.

ParameterValue
Reactants
1,4-bis(hexyloxy)benzene0.75 mmol
N-iodosuccinimide2.40 mmol
Trifluoroacetic acid1.50 mmol
Solvent
Dry Acetonitrile5.0 mL
Reaction Conditions
Temperature363 K (90 °C)
Reaction Time2 hours
Workup
Diethyl Ether30 mL
10% NaHSO₃ (aq)3 x 30 mL
Product
Product Name1,4-bis(hexyloxy)-2,5-diiodobenzene
Molecular FormulaC₁₈H₂₈I₂O₂
Molecular Weight530.22 g/mol

Visualizations

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 1,4-bis(hexyloxy)benzene 1,4-bis(hexyloxy)benzene reaction_center + 1,4-bis(hexyloxy)benzene->reaction_center NIS N-Iodosuccinimide (NIS) NIS->reaction_center TFA Trifluoroacetic Acid (TFA) TFA->reaction_center Solvent Acetonitrile Solvent->reaction_center Temperature 363 K Temperature->reaction_center Time 2h Time->reaction_center 1,4-diiodo-2,5-bis(hexyloxy)benzene 1,4-diiodo-2,5-bis(hexyloxy)benzene Succinimide Succinimide reaction_center->1,4-diiodo-2,5-bis(hexyloxy)benzene reaction_center->Succinimide

Caption: Chemical reaction scheme for the iodination of 1,4-bis(hexyloxy)benzene.

Experimental Workflow:

experimental_workflow start Start dissolve Dissolve 1,4-bis(hexyloxy)benzene in dry acetonitrile start->dissolve add_reagents Add N-Iodosuccinimide and Trifluoroacetic Acid dissolve->add_reagents react Heat at 363 K for 2 hours add_reagents->react concentrate Cool and concentrate the reaction mixture react->concentrate add_ether Add diethyl ether concentrate->add_ether filter Filter to remove succinimide precipitate add_ether->filter wash Wash organic layer with 10% aq. NaHSO₃ (3x) filter->wash dry Dry organic layer over MgSO₄ wash->dry evaporate Filter and evaporate solvent dry->evaporate product Obtain crude product: 1,4-diiodo-2,5-bis(hexyloxy)benzene evaporate->product

Caption: Step-by-step workflow for the synthesis of 1,4-diiodo-2,5-bis(hexyloxy)benzene.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Trifluoroacetic acid is corrosive and should be handled with care.

  • N-iodosuccinimide is an irritant. Avoid inhalation and contact with skin.

  • Acetonitrile and diethyl ether are flammable liquids. Keep away from ignition sources.

Conclusion

The protocol described in this application note provides an efficient and reliable method for the synthesis of 1,4-diiodo-2,5-bis(hexyloxy)benzene. The use of N-iodosuccinimide and trifluoroacetic acid allows for a clean and high-yielding reaction under relatively mild conditions. The detailed procedure and visual aids are intended to facilitate the successful replication of this synthesis by researchers in the fields of organic chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-diiodo-4,5-(dihexyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2-diiodo-4,5-(dihexyloxy)benzene. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently activated aromatic ring: The starting material, 1,2-dihexyloxybenzene, may not be sufficiently electron-rich for iodination under the current conditions. 2. Ineffective iodinating agent: The chosen iodinating reagent may not be electrophilic enough. 3. Reaction conditions are too mild: Temperature or reaction time may be insufficient for the reaction to proceed. 4. Presence of inhibitors: Trace impurities in the starting material or solvent can hinder the reaction.1. Use a stronger iodinating system: Consider using N-iodosuccinimide (NIS) with an acid catalyst (e.g., trifluoroacetic acid), or a combination of iodine with an oxidizing agent (e.g., periodic acid, hydrogen peroxide). 2. Increase reaction temperature: Cautiously increase the reaction temperature in increments. 3. Extend reaction time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 4. Purify starting materials and solvents: Ensure all reagents and solvents are pure and dry.
Formation of Mono-iodinated Product 1. Insufficient amount of iodinating agent: The stoichiometry of the iodinating agent may be too low for di-iodination. 2. Deactivation of the ring after the first iodination: The introduction of the first iodine atom deactivates the ring, making the second iodination more difficult.1. Increase the equivalents of the iodinating agent: Use at least two equivalents of the iodinating reagent. An excess may be beneficial. 2. Employ harsher reaction conditions: After the formation of the mono-iodinated product, a higher temperature or a stronger activating system might be necessary for the second iodination.
Formation of Isomeric Products 1. Lack of regioselectivity: The directing effect of the hexyloxy groups may not be sufficient to exclusively yield the 1,2-diiodo isomer. 2. Iodine migration: Under certain conditions, iodine atoms might migrate on the aromatic ring.1. Optimize the solvent and temperature: Different solvents and lower temperatures can sometimes improve regioselectivity. 2. Choose a bulkier iodinating agent: A sterically hindered iodinating agent might favor substitution at the less hindered positions.
Difficult Purification 1. Similar polarity of products and byproducts: The desired product, mono-iodinated intermediate, and starting material may have similar retention factors. 2. Presence of colored impurities: Iodine-containing reactions often result in deeply colored solutions that can complicate purification.1. Use a multi-step purification protocol: This may include a combination of column chromatography with different solvent systems, recrystallization, or preparative TLC. 2. Perform a workup to remove excess iodine: Wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to remove residual iodine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The most logical starting material is 1,2-dihexyloxybenzene. This can be synthesized via the Williamson ether synthesis from catechol and 1-bromohexane.

Q2: Which iodinating agents are most effective for this synthesis?

Several iodinating agents can be employed. The choice depends on the desired reactivity and reaction conditions. Common options include:

  • N-Iodosuccinimide (NIS) with an acid catalyst: This is a widely used and effective method for iodinating activated aromatic rings.

  • Iodine with an oxidizing agent: A mixture of molecular iodine with an oxidant like periodic acid (HIO₄), hydrogen peroxide (H₂O₂), or silver sulfate (Ag₂SO₄) can generate a more electrophilic iodine species in situ.[1][2][3][4]

  • Iodine monochloride (ICl): This is a more reactive and aggressive iodinating agent.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the mono- and di-iodinated products.

Q4: What are the typical byproducts I should expect?

The primary byproduct is often the mono-iodinated species, 1-iodo-3,4-(dihexyloxy)benzene. Depending on the reaction conditions, other isomers might also be formed in smaller quantities. Over-iodination is generally less common for this type of substrate.

Q5: Are there any specific safety precautions I should take?

Yes. Iodine and its compounds can be corrosive and harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some iodination reactions can be exothermic, so proper temperature control is crucial.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1,2-Dihexyloxybenzene C Reaction Mixture A->C B Iodinating Agent (e.g., NIS/TFA) B->C D Quenching (e.g., Na2S2O3) C->D E Extraction D->E F Drying & Concentration E->F G Crude Product F->G H Column Chromatography G->H I Recrystallization H->I J Pure Product I->J

Caption: General workflow for the synthesis of this compound.

Comparative Iodination Conditions

The following table summarizes various iodination conditions that have been reported for alkoxybenzenes and could be adapted for the synthesis of this compound.

Iodinating SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)
NIS, TFA1,4-bis(hexyloxy)benzeneAcetonitrile902Not specified
I₂, Periodic Acid, H₂SO₄o-XyleneAcetic Acid/WaterRefluxOvernight63
I₂, H₂O₂1,3-DimethoxybenzeneSolvent-free45592
I₂, Ag₂SO₄AlkoxybenzenesAcetonitrileRoom TempNot specified76-98

References

Technical Support Center: Purification of 1,2-diiodo-4,5-(dihexyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diiodo-4,5-(dihexyloxy)benzene. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound and offers potential solutions.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Low yield after column chromatography - Compound is still on the column: The eluent system may not be polar enough to move the product effectively. - Improper packing of the silica gel: Channeling in the column can lead to poor separation and loss of product. - Product decomposition on silica: Some iodinated compounds can be sensitive to acidic silica gel.- Gradually increase the polarity of the eluent system. For instance, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. - Use neutralized silica gel or add a small amount of a neutralising agent like triethylamine (0.1-1%) to the eluent.
PUR-002 Product is not crystallizing - Presence of impurities: Even small amounts of impurities can inhibit crystal formation. - Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing the compound from precipitating. - Concentration is too low: The solution may not be saturated enough for crystals to form.- Re-purify the product using column chromatography to remove impurities. - Perform a solvent screen with small amounts of the product to find a suitable recrystallization solvent or solvent mixture (e.g., a solvent in which the compound is soluble when hot but insoluble when cold). Methanol has been used for similar compounds.[1] - Slowly evaporate the solvent until the solution becomes cloudy, then allow it to cool slowly.
PUR-003 Persistent colored impurities in the final product - Oxidation: Iodide compounds can be susceptible to air and light-induced oxidation, leading to the formation of colored impurities (often purplish or brownish due to iodine). - Residual starting materials or byproducts: Incomplete reaction or side reactions can result in colored byproducts.- Store the compound in a dark, cool place, preferably under an inert atmosphere (e.g., argon or nitrogen). - During purification, work quickly and minimize exposure to bright light. - If oxidation is suspected, the crude product can be washed with a solution of sodium thiosulfate or sodium bisulfite to remove elemental iodine.[1]
PUR-004 Multiple spots on TLC after purification - Co-eluting impurities: An impurity may have a similar polarity to the product in the chosen TLC eluent system, making separation difficult. - Product degradation on the TLC plate: The silica on the TLC plate could be causing the compound to decompose.- Try different eluent systems with varying polarities for both column chromatography and TLC analysis. - Spot the TLC plate and run it immediately. Also, consider using TLC plates with a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification methods for this compound and its analogues are column chromatography followed by recrystallization.[1] Column chromatography is used to separate the desired product from unreacted starting materials and major byproducts. Recrystallization is then employed to obtain a highly pure, crystalline final product.

Q2: How can I monitor the progress of the column chromatography?

A2: The progress of the column chromatography can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing the pure product.

Q3: What are some suitable solvent systems for column chromatography?

A3: For compounds with similar structures, such as 1,4-bis(hexyloxy)-2,5-diiodobenzene, a common eluent system for column chromatography on silica gel is a mixture of petroleum ether and dichloromethane (CH₂Cl₂), for example, in a 5:1 ratio.[1] The polarity can be adjusted based on the separation observed on TLC.

Q4: What is a recommended procedure for recrystallization?

A4: For a related compound, recrystallization was successfully performed using methanol.[1] The general procedure involves dissolving the crude product in a minimal amount of hot methanol to create a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are then collected by filtration.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. HPLC methods have been developed for various iodinated benzene derivatives.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline based on methods used for similar compounds and should be optimized for your specific needs.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether:dichloromethane 10:1).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the starting solvent mixture, gradually increasing the polarity if necessary, while collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization Protocol
  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., methanol).[1]

  • Dissolution: Place the crude product in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The product should start to crystallize. For maximum yield, further cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification pure_product Pure Product recrystallization->pure_product Isolation analysis Purity & Structural Confirmation (NMR, HPLC, MS, MP) pure_product->analysis

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product check_tlc Analyze by TLC start->check_tlc color_issue Colored Impurity start->color_issue multiple_spots Multiple Spots check_tlc->multiple_spots Yes single_spot Single Spot with Tailing check_tlc->single_spot No column_chroma Perform Column Chromatography multiple_spots->column_chroma recrystallize Perform Recrystallization single_spot->recrystallize wash Wash with Na₂S₂O₃ color_issue->wash column_chroma->recrystallize end Pure Product recrystallize->end wash->column_chroma

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 1,2-diiodo-4,5-(dihexyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,2-diiodo-4,5-(dihexyloxy)benzene.

Troubleshooting Guide

Issue: Difficulty dissolving this compound at room temperature.

This is a common challenge due to the compound's molecular structure. The dihexyloxy chains contribute to its nonpolar nature, while the diiodo-benzene core adds to its molecular weight and potential for crystal lattice energy, making it sparingly soluble in many common solvents at ambient temperatures.

Initial Troubleshooting Steps:

  • Solvent Selection: Based on the principle of "like dissolves like," nonpolar solvents are the primary choice for dissolving this compound.

  • Gentle Heating: Applying heat can significantly increase the solubility of the compound.

  • Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance dissolution.

  • Stirring/Agitation: Continuous agitation ensures the entire sample is exposed to the solvent.

Below is a workflow to guide you through the process of dissolving this compound.

G start Start: Undissolved This compound solvent Select a suitable nonpolar solvent (e.g., Toluene, THF, Chloroform) start->solvent heat Gently heat the mixture (e.g., 40-60 °C) solvent->heat sonicate Sonicate for 15-30 minutes heat->sonicate stir Stir or agitate continuously sonicate->stir observe Observe for complete dissolution stir->observe success Success: Compound Dissolved observe->success Yes troubleshoot Troubleshoot further: - Increase temperature - Try a different solvent - Check compound purity observe->troubleshoot No

Figure 1: Experimental workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

Given its nonpolar nature, the best initial solvents to try are aromatic hydrocarbons and chlorinated solvents. Toluene, Tetrahydrofuran (THF), and Chloroform are excellent starting points. Based on the solubility of similar compounds like 1,2-diiodobenzene and 1,4-diiodobenzene, it is expected to be soluble in these common organic solvents.[1][2]

Q2: I'm still having trouble dissolving the compound even with heating. What should I do?

If gentle heating (40-60 °C) is not sufficient, you can try the following:

  • Increase Temperature: Cautiously increase the temperature, but be mindful of the solvent's boiling point and the compound's stability.

  • Solvent Mixtures: Sometimes a mixture of solvents can be more effective than a single solvent. For example, a toluene/hexane mixture might provide the right balance of polarity to dissolve the compound.

  • Check Purity: Impurities can sometimes affect solubility. If possible, verify the purity of your this compound.

Q3: Is this compound soluble in polar solvents like water or ethanol?

No, due to its long alkyl chains and nonpolar aromatic core, this compound is expected to be virtually insoluble in polar solvents like water and sparingly soluble in alcohols like ethanol.[1]

Q4: Can I use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve this compound?

While DMSO and DMF are powerful polar aprotic solvents capable of dissolving a wide range of compounds, they may not be the most suitable choice for this nonpolar compound. However, for applications where trace amounts of a polar aprotic solvent are acceptable, they can be tested as a last resort, likely with heating.

Quantitative Solubility Data (Estimated)

SolventChemical FormulaPolarityEstimated Solubility (at 25 °C)Notes
TolueneC₇H₈NonpolarHighRecommended starting solvent. Heating will likely increase solubility significantly.
Tetrahydrofuran (THF)C₄H₈OModerately PolarHighGood for many organic reactions.
ChloroformCHCl₃Moderately PolarHighEffective, but use with caution due to volatility and toxicity.
Dichloromethane (DCM)CH₂Cl₂Moderately PolarModerate to HighAnother good chlorinated solvent option.[2]
HexaneC₆H₁₄NonpolarModerateMay require heating for significant dissolution.[1]
Diethyl Ether(C₂H₅)₂OSlightly PolarModerateGood solubility is expected.[2]
AcetoneC₃H₆OPolar AproticLow to ModerateMay require heating.
EthanolC₂H₅OHPolar ProticVery LowNot a recommended solvent.
WaterH₂OPolar ProticInsoluble[1][2]

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility

This protocol outlines a standard method for qualitatively assessing the solubility of this compound in a given solvent.

  • Preparation: Add approximately 1-2 mg of this compound to a small vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Initial Observation: Observe if the compound dissolves at room temperature with gentle swirling.

  • Agitation: If not fully dissolved, cap the vial and vortex or stir vigorously for 1-2 minutes.

  • Sonication: If solids remain, place the vial in an ultrasonic bath for 15-30 minutes.

  • Heating: If still not dissolved, gently heat the vial in a water bath or on a hot plate (e.g., to 40 °C, then 60 °C), monitoring for dissolution.

  • Observation: Record the solvent and the conditions (room temperature, sonication, temperature) at which the compound fully dissolves.

Below is a decision tree to guide your solvent selection process.

G start Start: Select a Solvent nonpolar Is a nonpolar solvent suitable for your reaction? start->nonpolar try_toluene Try Toluene or Hexane nonpolar->try_toluene Yes polar_aprotic Is a moderately polar solvent acceptable? nonpolar->polar_aprotic No try_thf Try THF or Chloroform polar_aprotic->try_thf Yes consider_alternatives Consider alternative reaction conditions or higher boiling point solvents polar_aprotic->consider_alternatives No

Figure 2: Decision-making process for solvent selection.

References

Identifying and minimizing side reactions in dialkoxybenzene iodination.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the iodination of dialkoxybenzenes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the iodination of dialkoxybenzenes?

A1: The primary side reactions encountered during the iodination of highly activated aromatic compounds like dialkoxybenzenes are:

  • Polyiodination: Due to the strong activating nature of alkoxy groups, the aromatic ring becomes highly nucleophilic, leading to the introduction of more than one iodine atom.[1][2] This results in a mixture of mono-, di-, and sometimes tri-iodinated products.

  • Oxidation: The electron-rich nature of dialkoxybenzenes makes them susceptible to oxidation, especially when using strong oxidizing agents to activate the iodine.[1][3] This can lead to the formation of tarry materials and a reduction in the yield of the desired product.[2]

  • Reaction with Solvents: Certain iodinating reagents can react with solvents. For instance, hypervalent iodine compounds can be explosive and may react with certain solvent classes.[4]

Q2: How do the alkoxy groups influence the regioselectivity of iodination?

A2: Alkoxy groups are strong activating groups and are ortho, para-directing.[5] This means that the incoming electrophile (the iodine cation) will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the alkoxy groups. The high electron density at these positions stabilizes the carbocation intermediate formed during the electrophilic aromatic substitution.[5][6]

Q3: Which iodinating agents are recommended for dialkoxybenzenes to enhance selectivity?

A3: For highly activated substrates like dialkoxybenzenes, milder iodinating agents are often preferred to control the reaction and prevent over-iodination. Some recommended reagents include:

  • N-Iodosuccinimide (NIS): NIS is a milder electrophilic iodinating agent.[1] Its reactivity can be modulated by using it with a catalytic amount of an acid like trifluoroacetic acid.[7]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIDMH): This is another N-iodo reagent that can be effective for the iodination of electron-rich aromatics.[1]

  • Iodine with a Mild Oxidant: Using molecular iodine (I₂) in combination with a mild oxidizing agent such as hydrogen peroxide (H₂O₂) can generate the electrophilic iodine species in situ while minimizing oxidative side reactions.[3][8][9]

Q4: Can the reaction conditions be modified to favor mono-iodination?

A4: Yes, several parameters can be adjusted to improve the selectivity for mono-iodination:

  • Stoichiometry: Carefully controlling the stoichiometry of the iodinating agent is crucial. Using a molar equivalent or a slight excess of the iodinating agent relative to the substrate can help minimize polyiodination.[3]

  • Temperature: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

  • Solvent: The choice of solvent can influence the reactivity. While chlorinated solvents have been traditionally used, greener alternatives like water or methanol are being explored.[4] For instance, an iodine-hydrogen peroxide combination in water has been used for the iodination of dimethoxy- and trimethoxy-substituted aromatic compounds.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to no conversion of starting material. 1. Insufficiently reactive iodinating agent. 2. Reaction temperature is too low. 3. Deactivation of the catalyst or reagent.1. Use a more reactive iodinating system, such as I₂ with an oxidizing agent (e.g., H₂O₂, HNO₃).[10][11] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the purity of reagents and solvents. Water in the reaction mixture can affect some catalysts.
Formation of multiple iodinated products (polyiodination). 1. The dialkoxybenzene substrate is highly activated.[2] 2. Excess iodinating agent. 3. High reaction temperature.1. Use a milder iodinating agent like N-Iodosuccinimide (NIS).[1] 2. Carefully control the stoichiometry to use no more than one equivalent of the iodinating agent.[3] 3. Perform the reaction at a lower temperature to reduce the reaction rate.
Significant formation of dark, tarry byproducts. 1. Oxidation of the electron-rich dialkoxybenzene.[3] 2. Use of a harsh oxidizing agent.[3]1. Use a milder oxidizing agent, such as hydrogen peroxide, if using I₂.[8][9] 2. Consider using an iodinating agent that does not require an external oxidant, like NIS. 3. Lowering the reaction temperature can also help minimize oxidative decomposition.[2]
Inconsistent reaction yields. 1. Variability in reagent quality. 2. Presence of moisture or other impurities. 3. Reaction is sensitive to the rate of addition of reagents.1. Use freshly purified reagents and dry solvents. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Standardize the procedure, including the rate of addition of the iodinating agent or catalyst.

Experimental Protocols

Protocol 1: Selective Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is adapted for the selective mono-iodination of an activated dialkoxybenzene.

Materials:

  • Dialkoxybenzene (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Trifluoroacetic acid (TFA) (0.1 eq)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the dialkoxybenzene in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add the catalytic amount of trifluoroacetic acid to the solution.

  • In a separate container, dissolve the N-Iodosuccinimide in acetonitrile.

  • Add the NIS solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Green Iodination using Iodine and Hydrogen Peroxide in Water

This protocol provides an environmentally benign approach to the iodination of methoxy-substituted aromatic compounds.[1]

Materials:

  • Dimethoxybenzene (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

  • Water

Procedure:

  • To a suspension of dimethoxybenzene in water, add the iodine.

  • Slowly add the 30% hydrogen peroxide to the mixture.

  • Heat the reaction mixture to 45 °C and stir for 5 hours.[9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the product as needed.

Visual Guides

Troubleshooting Logic for Dialkoxybenzene Iodination

Troubleshooting_Iodination start Start Iodination check_conversion Check Conversion by TLC/GC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Low good_conversion Good Conversion check_conversion->good_conversion High solution1 Increase Reactivity: - Stronger Oxidant - Higher Temperature low_conversion->solution1 check_selectivity Check Selectivity (Mono- vs Poly-iodination) good_conversion->check_selectivity poor_selectivity Poor Selectivity (Polyiodination) check_selectivity->poor_selectivity Poor good_selectivity Good Selectivity check_selectivity->good_selectivity Good solution2 Improve Selectivity: - Milder Reagent (NIS) - Lower Temperature - Control Stoichiometry poor_selectivity->solution2 check_byproducts Check for Byproducts (e.g., Tar) good_selectivity->check_byproducts tar_formation Tar Formation (Oxidation) check_byproducts->tar_formation Yes clean_reaction Clean Reaction check_byproducts->clean_reaction No solution3 Reduce Oxidation: - Milder Oxidant (H2O2) - Lower Temperature tar_formation->solution3 end Successful Iodination clean_reaction->end

Caption: A flowchart for troubleshooting common issues in dialkoxybenzene iodination.

Experimental Workflow for Selective Iodination

Iodination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve Dialkoxybenzene in Solvent cool Cool Reaction Mixture (e.g., 0 °C) prep_substrate->cool prep_reagent Prepare Iodinating Reagent Solution add_reagent Slowly Add Reagent Solution prep_reagent->add_reagent cool->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Pure Iodinated Product purify->product

Caption: A generalized experimental workflow for the iodination of dialkoxybenzenes.

References

Preventing dehalogenation of 1,2-diiodo-4,5-(dihexyloxy)benzene.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 1,2-diiodo-4,5-(dihexyloxy)benzene during their experiments.

Troubleshooting Guides

Issue 1: Unexpected Dehalogenation Observed During Reaction

Question: I am performing a cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound and observing significant amounts of mono-iodinated and non-iodinated byproducts. What are the potential causes and how can I prevent this?

Answer:

Dehalogenation, specifically deiodination, is a common side reaction for electron-rich aryl iodides like this compound, especially under conditions involving heat, light, and certain catalysts. The primary causes and troubleshooting steps are outlined below.

Potential Causes & Solutions:

CauseRecommended Solution
Palladium-Catalyzed Dehalogenation: The palladium catalyst used in your cross-coupling reaction can also catalyze the undesired dehalogenation of your starting material. This is a known side reaction, particularly with electron-rich aryl halides.Optimize Catalyst and Ligands: - Use a lower catalyst loading.- Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. Bulky electron-rich phosphine ligands can sometimes suppress dehalogenation.- Consider using pre-formed catalysts which can sometimes offer better selectivity.
Reaction Temperature: Higher reaction temperatures accelerate the rate of dehalogenation. The Carbon-Iodine bond is relatively weak and susceptible to thermal cleavage.Lower Reaction Temperature: - Attempt the reaction at a lower temperature, even if it requires a longer reaction time.- If the desired reaction is sluggish at lower temperatures, a more active catalyst system may be necessary.
Presence of a Hydrogen Source: The dehalogenation process requires a hydrogen atom to replace the iodine. Common hydrogen sources in reaction mixtures include solvents (e.g., alcohols, THF), water, or even the amine base.Choice of Solvent and Base: - Use anhydrous solvents. Aprotic solvents like dioxane or toluene are often preferred over protic solvents.- If a base is required, consider using a non-protic base or minimizing the amount of protic base.- Ensure all reagents are dry.
Photochemical Dehalogenation: Exposure to light, particularly UV light, can induce radical-mediated dehalogenation of aryl iodides.Protect from Light: - Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.- Work up the reaction with minimal exposure to direct light.

Experimental Workflow for Minimizing Dehalogenation in a Suzuki Coupling:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup (Light Protected) cluster_workup Workup & Purification reagents Dry Reagents: - this compound - Boronic Acid/Ester - Anhydrous Base (e.g., K₃PO₄) - Anhydrous Dioxane add_reagents Add reagents to flask under Argon reagents->add_reagents catalyst Palladium Catalyst & Ligand add_catalyst Add catalyst/ligand solution catalyst->add_catalyst degas Degas Solvent (Ar sparging) degas->add_reagents add_reagents->add_catalyst heat Heat to lowest effective temperature (e.g., 60-80°C) add_catalyst->heat quench Quench reaction heat->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify

Caption: Workflow for a Suzuki coupling reaction designed to minimize dehalogenation.

Issue 2: Decomposition of this compound During Storage or Purification

Question: I've noticed my sample of this compound developing a slight color and showing impurities by NMR/TLC after storage or column chromatography. What is happening and how can I prevent it?

Answer:

This compound is susceptible to degradation, primarily through deiodination, when exposed to light, heat, or acidic conditions.

Potential Causes & Solutions:

CauseRecommended Solution
Light Sensitivity: Aryl iodides can be light-sensitive, leading to the formation of colored impurities due to the liberation of elemental iodine (I₂).Storage: - Store the compound in an amber vial or a vial wrapped in aluminum foil.[1]- Keep in a dark place such as a cabinet or refrigerator.
Thermal Instability: Although solid at room temperature, prolonged exposure to elevated temperatures can cause decomposition.Storage: - Store at a reduced temperature, for example, in a refrigerator (2-8 °C).Purification: - During purification by column chromatography, avoid prolonged exposure of the compound on the column.- Use a faster eluting solvent system if possible.- For concentration, use a rotary evaporator at a low temperature.
Acidic Conditions: Trace amounts of acid can promote dehalogenation. Silica gel used in chromatography can be slightly acidic.Purification: - If dehalogenation on a silica gel column is suspected, consider neutralizing the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then flushing with the eluent before loading the sample.- Alternatively, use neutral alumina for chromatography.
Oxidation: Exposure to air over long periods can potentially lead to oxidative degradation.Storage: - For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Logical Flow for Stable Storage and Handling:

G start Freshly Purified 1,2-diiodo-4,5- (dihexyloxy)benzene storage_container Amber Vial or Foil-Wrapped Vial start->storage_container inert_atm Inert Atmosphere (Argon/Nitrogen) storage_container->inert_atm temp Refrigerated (2-8 °C) inert_atm->temp end Stable Long-Term Storage temp->end

Caption: Recommended storage procedure for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation for this compound?

A1: The primary mechanisms for dehalogenation of aryl iodides are:

  • Palladium-Catalyzed: In the context of cross-coupling reactions, the palladium catalyst can undergo a side reaction where it inserts into the C-I bond, and instead of transmetalation, a protonolysis event occurs, leading to the hydrodehalogenated product.

  • Photochemical: Absorption of light can lead to the homolytic cleavage of the weak C-I bond, generating an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture.

  • Thermal: At elevated temperatures, the C-I bond can break, initiating radical chain reactions that result in dehalogenation.

Q2: Are there any specific analytical techniques to quantify the extent of dehalogenation?

A2: Yes, several techniques can be used:

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show distinct signals for the di-iodinated, mono-iodinated, and non-iodinated species. Integration of these signals can provide a quantitative measure of the relative amounts of each compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique to separate and identify the different halogenated (and dehalogenated) products based on their retention times and mass-to-charge ratios.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC-MS, HPLC can be used to separate and quantify the components of a mixture.

Q3: Is this compound more susceptible to dehalogenation than other aryl iodides?

A3: Yes, it is likely more susceptible than electron-deficient aryl iodides. The two hexyloxy groups are electron-donating, which increases the electron density on the aromatic ring. This can make the C-I bond more reactive and potentially more prone to oxidative addition by a palladium catalyst and more susceptible to certain degradation pathways.

Q4: Can I use N-iodosuccinimide (NIS) for the synthesis of this compound? What are the key considerations?

A4: Yes, a common method for the synthesis of similar compounds, such as 1,4-bis(hexyloxy)-2,5-diiodobenzene, involves the iodination of the corresponding dialkoxybenzene with N-iodosuccinimide in the presence of an acid catalyst like trifluoroacetic acid.[2]

Key Experimental Protocol for Iodination:

StepProcedure
1. Reagents To a solution of 1,2-dihexyloxybenzene in a suitable solvent (e.g., dry acetonitrile), add N-iodosuccinimide (typically 2.2-2.5 equivalents).
2. Catalyst Add a catalytic amount of trifluoroacetic acid at room temperature.
3. Reaction Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.
4. Workup After completion, cool the reaction mixture, and add an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any remaining iodine.
5. Extraction Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
6. Purification Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel followed by recrystallization.

Q5: What are the expected decomposition products upon dehalogenation?

A5: The primary decomposition products will be 1-iodo-4,5-(dihexyloxy)benzene (mono-dehalogenation) and 1,2-dihexyloxybenzene (di-dehalogenation). Under certain conditions, you might also observe the formation of homocoupled biaryl products.

Signaling Pathway of Dehalogenation:

G cluster_starting_material Starting Material cluster_triggers Dehalogenation Triggers cluster_intermediates Reactive Intermediates cluster_products Dehalogenation Products start This compound radical Aryl Radical start->radical Homolytic Cleavage pd_complex Ar-Pd(II)-I Complex start->pd_complex Oxidative Addition heat Heat heat->radical light Light light->radical catalyst Pd(0) Catalyst catalyst->pd_complex mono_iodo 1-Iodo-4,5-(dihexyloxy)benzene radical->mono_iodo + H• pd_complex->mono_iodo Protonolysis no_iodo 1,2-Dihexyloxybenzene mono_iodo->no_iodo Further Dehalogenation

Caption: Pathways leading to the dehalogenation of this compound.

References

Challenges and solutions for growing single crystals of substituted benzenes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the single-crystal growth of substituted benzenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for growing single crystals of substituted benzenes?

A1: The most common and effective methods rely on slowly achieving a state of supersaturation. Key techniques include:

  • Slow Evaporation: The concentration of the solute is gradually increased by allowing the solvent to evaporate over time. This is a simple but often successful method.[1][2][3][4]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The solubility of the compound decreases as the temperature drops, leading to crystal formation.[1][5][6][7]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[1][2][3][8] This is often the most successful method for small quantities of material.[1]

  • Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix.[2][5][6][8]

Q2: How important is the purity of my compound?

A2: Purity is critical. Impurities can inhibit nucleation, disrupt the crystal lattice, and prevent the growth of high-quality single crystals.[1][9][10][11] They can also lead to "oiling out," where the compound separates as a liquid instead of a solid.[12][13] It is recommended to use a compound that is at least 75-90% pure before attempting crystallization.[1][10] If insoluble impurities are present, the solution should be filtered before setting up the crystallization.[1]

Q3: How do I choose the right solvent?

A3: Solvent selection is one of the most crucial factors.[1] The ideal solvent is one in which your compound is moderately soluble.[9][10]

  • If the compound is too soluble, you may only get very small crystals or none at all.[4][9]

  • If it is nearly insoluble, it will be difficult to dissolve enough material to achieve supersaturation upon cooling or evaporation.

  • Hydrogen bonding between the solvent and the compound can significantly influence crystal packing.[2][4]

  • For substituted benzenes, aromatic solvents like toluene are often effective, sometimes co-crystallizing with the compound to stabilize the crystal lattice.[1][2]

Q4: What is polymorphism and how does it affect my experiment?

A4: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[14] Derivatives of benzene are known to exhibit this phenomenon.[15][16] Different polymorphs can have different properties (solubility, melting point, stability) and may form under slightly different conditions, such as changes in temperature or solvent.[14] It is a key consideration in drug development, as different polymorphs can have varying bioavailability.

Troubleshooting Guide

Q: No crystals have formed after several days. What should I do?

A: This is a common issue, usually caused by a solution that is not sufficiently saturated.[17]

  • Probable Cause: The solution is undersaturated; too much solvent was used.[12]

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the vial with a glass rod below the solvent level. The microscopic scratches can provide nucleation sites.[10][12]

    • Add a Seed Crystal: If you have a previously grown crystal of the same compound, add a tiny fragment to the solution to act as a template for growth.[2][17][18]

    • Increase Concentration: Allow more solvent to evaporate by loosening the cap slightly or waiting longer.[2] Alternatively, gently heat the solution to evaporate some solvent and then allow it to cool again.[12]

    • Drastic Cooling: As a last resort, placing the solution in a refrigerator or freezer can sometimes initiate crystallization, though rapid cooling may result in lower quality crystals.[19]

Q: My compound separated as an oil instead of crystals ("oiling out"). How can I fix this?

A: Oiling out occurs when the solute separates from the solution as a liquid phase. This often happens if the melting point of the solid is lower than the temperature of the solution or if high levels of impurities are present, depressing the melting point.[12][13] Oiled-out products are rarely pure.[12]

  • Probable Causes:

    • Solution is too concentrated or cooled too quickly.[20]

    • High level of impurities.[12][13]

    • The compound's melting point is low.[12][18]

  • Solutions:

    • Re-dissolve and Dilute: Add more solvent to the mixture, gently heat until the oil re-dissolves completely, and then allow it to cool much more slowly.[12]

    • Lower the Crystallization Temperature: Start the cooling process from a lower initial temperature to reduce the supersaturation level at which nucleation occurs.[20]

    • Change the Solvent: Try a solvent in which the compound is less soluble, or use a solvent mixture.[2]

    • Use Seeding: Add seed crystals at a temperature slightly above where oiling out previously occurred. This can promote direct crystallization and bypass the liquid-liquid phase separation.[18][20]

Q: I only grew a fine powder or very small needles. What went wrong?

A: The formation of powder or tiny crystals indicates that nucleation was too rapid and widespread, preventing the growth of larger, single crystals.

  • Probable Causes:

    • The solution was supersaturated.[4][9]

    • The solution was cooled too quickly.[19]

    • Too many nucleation sites were present (e.g., dust, impurities).[9][10]

  • Solutions:

    • Slow Down the Process: Use a slower evaporation rate (e.g., by using a cap with a smaller hole or placing the vial in a cooler location).[2][4] If using cooling, insulate the flask to slow the temperature drop.[19]

    • Reduce Concentration: Use a slightly more dilute solution. While it may take longer to crystallize, the slower growth can lead to larger crystals.

    • Ensure Cleanliness: Filter the initial solution through a pipette with a cotton or glass wool plug to remove any particulate matter that could act as nucleation sites.[5][9]

    • Minimize Disturbances: Place your crystallization experiment in a location free from vibrations and temperature fluctuations.[1][5][7][10]

Data Presentation

Table 1: Properties of Common Solvents for Crystallization of Substituted Benzenes

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
TolueneC₇H₈110.60.8672.38Good for aromatic compounds, less toxic than benzene.[2]
BenzeneC₆H₆80.10.8772.28Excellent for aromatics but carcinogenic; use with caution.[21][22][23]
DichloromethaneCH₂Cl₂39.61.3279.08Volatile; good for slow evaporation in a controlled environment.[2]
Ethyl AcetateC₄H₈O₂77.10.9026.02Medium polarity solvent.[22]
HexaneC₆H₁₄68.70.6551.88Common non-polar anti-solvent for diffusion methods.[8]
EthanolC₂H₆O78.40.78924.6Polar, protic solvent; good for compounds with H-bond donors/acceptors.[4][22]
AcetonitrileC₂H₃N81.60.78636.64Polar, aprotic solvent.[8][22]

Data compiled from various sources.[22][23][24]

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve the Compound: In a clean vial, dissolve the substituted benzene derivative in a suitable solvent until the solution is nearly saturated.

  • Filter (if necessary): If any solid impurities remain, filter the solution into a clean crystallization vessel using a pipette plugged with glass wool.[5]

  • Cover the Vessel: Cover the vial with a cap or parafilm. Pierce one or two small holes in the covering with a needle to allow for slow evaporation.[2]

  • Isolate and Wait: Place the vial in an undisturbed location, away from vibrations or large temperature changes, for several days to weeks.[1][10]

  • Harvest: Once suitable crystals have formed, carefully remove them from the mother liquor using forceps or decant the remaining solvent.

Protocol 2: Vapor Diffusion
  • Prepare the Solution: Dissolve the compound in a small volume of a "good" solvent (e.g., toluene, dichloromethane) in a small, narrow vial (e.g., a 1-dram vial). Do not cap this inner vial.[3]

  • Prepare the Reservoir: In a larger vial or jar, add a layer (a few milliliters) of a volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).[8]

  • Combine: Carefully place the open inner vial containing the solution into the larger jar with the anti-solvent. Ensure the liquid levels are such that the anti-solvent cannot spill into the inner vial.

  • Seal and Wait: Seal the outer jar tightly. The anti-solvent vapor will slowly diffuse into the inner vial's solution, decrease the compound's solubility, and induce crystallization.[3][8]

  • Harvest: Collect the crystals once they have reached a suitable size.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_cryst 2. Crystallization Method cluster_growth 3. Growth & Harvesting pure_compound Start with Pure Compound select_solvent Select Appropriate Solvent(s) pure_compound->select_solvent prepare_solution Prepare Near-Saturated Solution select_solvent->prepare_solution filter_solution Filter to Remove Particulates prepare_solution->filter_solution slow_evap Slow Evaporation filter_solution->slow_evap slow_cool Slow Cooling filter_solution->slow_cool vapor_diff Vapor Diffusion filter_solution->vapor_diff layering Solvent Layering filter_solution->layering wait Allow Crystals to Grow (Undisturbed) slow_evap->wait slow_cool->wait vapor_diff->wait layering->wait harvest Harvest Single Crystals wait->harvest dry Dry Crystals harvest->dry analysis Proceed to Analysis (XRD) dry->analysis

Caption: General workflow for single crystal growth of substituted benzenes.

troubleshooting_logic start Crystallization Attempt Fails no_crystals Observation: No Crystals Formed start->no_crystals Is the solution clear? oiling_out Observation: Compound 'Oiled Out' start->oiling_out Did a liquid separate? bad_crystals Observation: Powder/Needles Formed start->bad_crystals Are solids poor quality? sol_no_cryst Solutions: 1. Scratch Vial 2. Add Seed Crystal 3. Concentrate Solution no_crystals->sol_no_cryst Probable Cause: Undersaturated sol_oiling Solutions: 1. Re-dissolve & Cool Slower 2. Add More Solvent 3. Change Solvent System oiling_out->sol_oiling Probable Cause: Too Concentrated / Impure sol_bad_cryst Solutions: 1. Slow Down Process 2. Reduce Concentration 3. Filter Solution First 4. Minimize Disturbances bad_crystals->sol_bad_cryst Probable Cause: Nucleation Too Rapid

Caption: Troubleshooting decision tree for common crystallization problems.

References

Strategies for scaling up the synthesis of 1,2-diiodo-4,5-(dihexyloxy)benzene.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-diiodo-4,5-(dihexyloxy)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently activated iodinating agent: Molecular iodine (I₂) is not electrophilic enough on its own for this reaction.[1][2] 2. Reversible reaction: The byproduct hydrogen iodide (HI) can reduce the iodinated product back to the starting material.[1][2] 3. Steric hindrance: The bulky hexyloxy groups may hinder the approach of the iodine electrophile.1. Use a more reactive iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).[3] 2. If using I₂, include an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or periodic acid) to remove HI as it forms.[2][4][5] 3. Consider using a Lewis acid catalyst to enhance the electrophilicity of the iodinating agent.
Formation of Mono-iodinated Byproduct 1. Insufficient iodinating agent: The stoichiometry of the iodinating agent may be too low for di-substitution. 2. Short reaction time: The reaction may not have been allowed to proceed to completion for the second iodination. 3. Deactivation by the first iodine: The introduction of the first iodine atom can slightly deactivate the ring towards further substitution.1. Increase the molar equivalents of the iodinating agent. A common starting point is 2.2-2.5 equivalents. 2. Extend the reaction time and monitor the progress by TLC or GC-MS. 3. Increase the reaction temperature, but monitor for potential side reactions.
Formation of Unidentified Impurities 1. Over-iodination: Although less common, reaction at other positions on the benzene ring may occur under harsh conditions. 2. Degradation of starting material or product: The reaction conditions (e.g., strong acid, high temperature) may be too harsh. 3. Solvent reactivity: Some solvents can react with the iodinating agents.[6]1. Carefully control the stoichiometry of the iodinating agent and the reaction temperature. 2. Screen different catalysts and solvents to find milder conditions. 3. Avoid chlorinated solvents if possible, or use dichloromethane if a chlorinated solvent is necessary.[6] Consider using acetonitrile or performing the reaction under solvent-free conditions.[4][5][7]
Difficult Purification 1. Similar polarity of product and byproducts: The mono-iodinated intermediate and the di-iodinated product may have very similar polarities, making chromatographic separation challenging. 2. Residual catalyst or reagents: The work-up procedure may not be effectively removing all residual reagents.1. Optimize the reaction to maximize the yield of the desired product and minimize byproducts. 2. Consider recrystallization as a primary purification method. 3. During work-up, use a sodium thiosulfate or sodium bisulfite wash to remove any remaining iodine.[7]
Scale-up Issues 1. Exothermic reaction: The reaction may become more exothermic on a larger scale, leading to poor temperature control and side reactions. 2. Mixing inefficiency: Inadequate mixing can lead to localized "hot spots" and uneven reaction progress. 3. Precipitation of byproducts: Byproducts like succinimide (from NIS) can precipitate and hinder stirring.[7]1. Ensure adequate cooling capacity for the reactor. Consider a slower addition of the iodinating agent. 2. Use an appropriate reactor with efficient overhead stirring. 3. Choose a solvent system where all components remain in solution, or design the work-up to effectively remove any precipitates.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the synthesis of this compound?

A common and effective method for the iodination of activated benzene rings is the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA). A typical starting procedure would involve dissolving the 1,2-bis(hexyloxy)benzene in a suitable solvent such as acetonitrile, followed by the addition of TFA and then portion-wise addition of NIS. The reaction is often heated to ensure complete di-substitution.[7]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should see the starting material spot disappear and be replaced by one or two new spots corresponding to the mono- and di-iodinated products. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q3: What is the purpose of the oxidizing agent when using molecular iodine (I₂)?

The iodination of benzene rings with I₂ is a reversible reaction where hydrogen iodide (HI) is formed as a byproduct. HI is a strong reducing agent and can convert the iodinated product back to the starting material, leading to low yields.[1][2] An oxidizing agent, such as hydrogen peroxide or nitric acid, is used to oxidize HI back to I₂, thus driving the reaction towards the products.[2][4][5]

Q4: Are there any safety concerns I should be aware of?

Iodinating agents can be corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some hypervalent iodine compounds can be explosive, so it is crucial to follow established procedures and avoid deviation.[6] When scaling up, be mindful of the potential for exothermic reactions and ensure proper temperature control.

Q5: What is the best way to purify the final product?

Recrystallization is often an effective method for purifying the solid this compound. If chromatographic purification is necessary, a silica gel column with a non-polar eluent system (e.g., hexanes/dichloromethane) is a good starting point. The optimal purification strategy will depend on the specific impurities present.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from the synthesis of a similar compound, 1,4-bis(hexyloxy)-2,5-diiodobenzene.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-bis(hexyloxy)benzene (1 equivalent) in dry acetonitrile.

  • Reagent Addition: Add trifluoroacetic acid (2 equivalents) to the solution. Then, add N-iodosuccinimide (2.2-2.5 equivalents) portion-wise to manage any initial exotherm.

  • Reaction: Heat the mixture to a gentle reflux (around 80-85 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like diethyl ether or dichloromethane.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the organic layer sequentially with a 10% aqueous solution of sodium bisulfite (to remove excess iodine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Condition Optimization

EntryIodinating Agent (Equivalents)Catalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NIS (2.2)TFA (2.0)Acetonitrile804
2I₂ (2.2)H₂O₂ (3.0)Acetic Acid606
3ICl (2.2)-DichloromethaneRT12
User to populate with their experimental data.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1,2-bis(hexyloxy)benzene in Acetonitrile add_tfa Add Trifluoroacetic Acid start->add_tfa add_nis Add N-Iodosuccinimide add_tfa->add_nis reflux Heat to Reflux (2-4 hours) add_nis->reflux cool Cool to RT reflux->cool concentrate Concentrate cool->concentrate dissolve Dissolve in Organic Solvent concentrate->dissolve filter_succinimide Filter Succinimide dissolve->filter_succinimide wash Aqueous Wash (NaHSO₃, H₂O, Brine) filter_succinimide->wash dry Dry over MgSO₄ wash->dry concentrate_final Concentrate Crude Product dry->concentrate_final purify Recrystallization or Column Chromatography concentrate_final->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield or Incomplete Reaction check_reagents Check Reagents and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions nis_activity NIS/Iodine Activity check_reagents->nis_activity Low Reagent Quality oxidizer Using I₂ without Oxidizer? check_reagents->oxidizer stoichiometry Insufficient Iodinating Agent? check_reagents->stoichiometry temperature Temperature too low? check_conditions->temperature time Reaction time too short? check_conditions->time solution_oxidizer Add Oxidizing Agent (e.g., H₂O₂) oxidizer->solution_oxidizer solution_stoichiometry Increase Equivalents of Iodinating Agent stoichiometry->solution_stoichiometry solution_conditions Increase Temperature or Reaction Time temperature->solution_conditions time->solution_conditions

Caption: Troubleshooting logic for low-yield iodination reactions.

References

Technical Support Center: Enhancing Thermal Stability of Polymers from 1,2-diiodo-4,5-(dihexyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the thermal stability of polymers derived from 1,2-diiodo-4,5-(dihexyloxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is thermal stability and why is it critical for my polymer?

A1: Thermal stability refers to a polymer's ability to resist decomposition and maintain its structural and mechanical properties at high temperatures.[1][2] For polymers derived from this compound, which are often developed for electronic or biomedical applications, high thermal stability is crucial for ensuring performance and longevity during processing and end-use, where they may be exposed to significant heat.[2] Degradation can lead to discoloration, brittleness, and a complete loss of function.[1]

Q2: What type of polymer is typically formed from this compound?

A2: this compound is a monomer precursor typically used in coupling reactions to synthesize conjugated polymers. Common examples include poly(p-phenylene vinylene) (PPV) derivatives or poly(p-phenylene) (PPP) derivatives. The dihexyloxy side chains are incorporated to enhance solubility in common organic solvents.[3][4]

Q3: How do I measure the thermal stability of my polymer?

A3: The most common techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]

  • TGA measures the weight loss of a sample as a function of temperature, identifying the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss.[2][5]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying transitions like melting (Tm), crystallization (Tc), and glass transition (Tg).[2]

Q4: What factors influence the thermal stability of these polymers?

A4: Several factors are key:

  • Chemical Structure: Polymers with aromatic rings in the backbone, like PPVs, generally have high thermal stability due to strong bond energies.[2] However, the long hexyloxy side chains can be a weak point where thermal degradation may initiate.

  • Molecular Weight: Higher molecular weight and cross-linking can restrict the thermal motion of polymer chains, sometimes leading to slightly improved stability.[6][7]

  • Purity: Residual catalysts, solvents, or unreacted monomers from the synthesis can act as impurities that initiate degradation at lower temperatures.

  • Environment: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than thermal degradation in an inert atmosphere (e.g., nitrogen).[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and analysis of polymers derived from this compound.

Issue 1: Polymer shows lower-than-expected decomposition temperature in TGA.
Possible Cause Troubleshooting Step
Residual Catalyst/Impurities Impurities from polymerization (e.g., palladium or nickel catalysts, phosphine ligands) can lower thermal stability. Purify the polymer thoroughly. Soxhlet extraction with various solvents (methanol, acetone, hexane) is effective at removing oligomers and residual reagents.[8]
Thermo-oxidative Degradation Running the TGA experiment in air will show thermo-oxidative degradation, which occurs at lower temperatures. Always run TGA under an inert atmosphere (N2 or Ar) to measure inherent thermal stability and compare results.[5]
Low Molecular Weight Polymers with lower molecular weight have more chain ends, which can be points for initiating thermal degradation. Optimize polymerization conditions (monomer concentration, reaction time, temperature) to target higher molecular weight.[9]
Side Chain Degradation The dihexyloxy side chains may be degrading before the polymer backbone. This is an inherent structural property. Consider synthesizing analogous polymers with shorter or more thermally stable side chains for comparison.
Issue 2: Inconsistent or non-reproducible TGA/DSC results.
Possible Cause Troubleshooting Step
Inhomogeneous Sample The polymer sample may not be homogeneous. Ensure the sample taken for analysis is representative. Dissolving a larger batch of the polymer and re-precipitating it can improve homogeneity.
Variable Thermal History The thermal history of the polymer affects its morphology and can influence thermal analysis results.[2] To erase prior thermal history, include a heating/cooling/heating cycle in your DSC analysis. For TGA, ensure samples are prepared consistently.[10]
Instrument Calibration The TGA or DSC instrument may be out of calibration. Calibrate the instrument according to the manufacturer's guidelines using standard reference materials.
Sample Preparation Residual solvent in the sample can cause initial weight loss in TGA that is not due to polymer degradation. Dry the polymer sample thoroughly under vacuum before analysis.

Quantitative Data Summary

The thermal properties of polymers are highly dependent on their precise structure and molecular weight. The table below provides a summary of typical decomposition temperatures for related alkoxy-substituted conjugated polymers to serve as a benchmark.

Polymer TypeSubstituentsTd, 5% (5% weight loss, N2)Analysis Method
Poly(p-phenylenevinylene) derivative2,5-dialkoxy~350 - 450 °CTGA
Poly(p-phenylene) derivative2,5-dialkoxy~400 - 500 °CTGA
Poly(fluorene) derivative2,7-dialkoxy~400 - 450 °CTGA
Poly(p-phenylene sulfide)None~500 °CTGA

Note: Td, 5% is the temperature at which 5% weight loss is observed and is a common metric for comparing thermal stability.[6][11]

Experimental Protocols

Protocol 1: General Procedure for Thermogravimetric Analysis (TGA)
  • Sample Preparation: Ensure the polymer sample (~5-10 mg) is completely dry by placing it in a vacuum oven at a temperature below its glass transition temperature for at least 12 hours.

  • Instrument Setup:

    • Tare a clean TGA pan (platinum or alumina).

    • Place the dried polymer sample into the pan.

    • Load the sample into the TGA instrument.

  • Experimental Conditions:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min.[5][12]

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 40 °C) for 5-10 minutes.

      • Ramp the temperature at a constant heating rate (a standard rate is 10 °C/min) to a final temperature well above the expected decomposition (e.g., 800 °C).[5][6][12]

  • Data Analysis: Plot the percentage of sample weight versus temperature. Determine the onset decomposition temperature (Tonset) and the temperature for 5% weight loss (Td, 5%).

Protocol 2: Synthesis of a Poly(p-phenylenevinylene) Derivative via Gilch Polymerization

This protocol is a representative method for synthesizing a PPV derivative from a monomer like 1,2-di-halomethyl-4,5-(dihexyloxy)benzene, which can be derived from your starting material. The Gilch reaction is a common route for this polymerization.[8]

  • Monomer Preparation: The starting material this compound must first be converted to a suitable dihalomethyl derivative (e.g., 1,4-bis(chloromethyl)-2,5-dihexyloxybenzene). This is a multi-step synthesis not covered here.

  • Polymerization Setup:

    • Add the dihalomethyl monomer to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Dissolve the monomer in a dry, degassed solvent such as anhydrous tetrahydrofuran (THF).[8]

  • Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Prepare a solution of a strong base, such as potassium tert-butoxide, in THF.[8]

    • Slowly add the base solution to the monomer solution via the dropping funnel over 1 hour with vigorous stirring under a nitrogen atmosphere.[8]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[8]

  • Workup and Purification:

    • Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, to precipitate the polymer.[8]

    • Filter the resulting solid.

    • Redissolve the crude polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitate it from methanol.

    • For higher purity, perform a Soxhlet extraction with methanol to remove oligomers and impurities.[8]

    • Dry the final polymer under vacuum to obtain a solid, often fibrous, product.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis (Gilch) cluster_purification Purification cluster_analysis Characterization monomer 1. Monomer in Anhydrous THF base 2. Add Base (t-BuOK in THF) at 0°C monomer->base react 3. Stir 24h at Room Temp base->react precipitate 4. Precipitate in Methanol react->precipitate soxhlet 5. Soxhlet Extraction precipitate->soxhlet dry 6. Dry Under Vacuum soxhlet->dry tga 7. TGA Analysis dry->tga dsc 8. DSC Analysis dry->dsc

Caption: Workflow for polymer synthesis, purification, and thermal analysis.

troubleshooting_flowchart start Low Thermal Stability Observed q1 Was TGA run under N2? start->q1 run_in_n2 Re-run TGA under inert atmosphere (N2) q1->run_in_n2 No q2 Is the polymer pure? q1->q2 Yes run_in_n2->q1 purify Purify via re-precipitation and/or Soxhlet extraction q2->purify No q3 Is molecular weight sufficient? q2->q3 Yes purify->q2 optimize Optimize polymerization to increase MW q3->optimize No inherent Degradation may be inherent to side chains. Consider structural modification. q3->inherent Yes optimize->q3

Caption: Troubleshooting flowchart for low polymer thermal stability.

factors_stability Factors Influencing Polymer Thermal Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Thermal Stability structure Chemical Structure (Backbone & Side-Chains) structure->center mw Molecular Weight & Cross-linking mw->center purity Purity (Catalyst Residue) purity->center env Environment (Oxygen Presence) env->center

Caption: Key factors that influence the thermal stability of polymers.

References

Technical Support Center: Post-Reaction Workup and Isolation of 1,2-diiodo-4,5-(dihexyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the post-reaction workup and isolation of 1,2-diiodo-4,5-(dihexyloxy)benzene. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental workflow.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or adding a slight excess of the iodinating agent.
Decomposition of the product.N-Iodosuccinimide (NIS) can decompose, especially when heated.[1] Ensure the reaction temperature is controlled as specified in the protocol. Store NIS in the dark and at reduced temperatures to prevent decomposition.[2]
Loss of product during workup.Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent. Minimize the number of transfer steps to reduce mechanical losses.
Presence of Succinimide Impurity in NMR Insufficient removal during aqueous wash.Succinimide can be partially soluble in organic solvents like dichloromethane or chloroform.[3] Wash the organic layer thoroughly with water or a dilute basic solution (e.g., 1M NaOH) to help remove the succinimide.[3] Alternatively, filter the crude product through a short plug of silica gel.[4]
Product Fails to Crystallize Presence of impurities.Purify the crude product by flash column chromatography before attempting recrystallization. Even small amounts of impurities can inhibit crystal formation.
Incorrect solvent system or concentration.Experiment with different recrystallization solvents or solvent mixtures. Ensure the solution is saturated at the higher temperature and allowed to cool slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Oily product.If the product oils out instead of crystallizing, try redissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. Allow the solution to stand undisturbed.
Co-elution of Product and Impurities during Column Chromatography Inappropriate solvent system.Optimize the solvent system for column chromatography using TLC. A good separation on TLC (Rf difference of at least 0.2) is a prerequisite for successful column chromatography.
Column overloading.Do not exceed the recommended capacity of the silica gel column. For difficult separations, use a larger column with a higher silica-to-crude-product ratio.
Compound instability on silica gel.Some compounds can decompose on acidic silica gel.[5] If you suspect this, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[5]

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove the succinimide byproduct after the reaction?

A1: The succinimide byproduct can be removed through several methods. A common approach is to perform multiple washes of the organic layer with water or a dilute aqueous base, such as 1M NaOH, which helps to deprotonate and dissolve the succinimide in the aqueous phase.[3] For stubborn cases, filtering the crude reaction mixture through a short plug of silica gel, eluting with a suitable solvent mixture, can effectively remove the succinimide before concentrating the filtrate.[4]

Q2: My TLC plate shows three spots after the reaction: starting material, a middle spot, and the product spot. What is the likely identity of the middle spot?

A2: The middle spot is likely the mono-iodinated intermediate, 1-iodo-4,5-(dihexyloxy)benzene. Its polarity is between the non-polar starting material and the more polar di-iodinated product. If a significant amount of this intermediate is present, it indicates an incomplete reaction.

Q3: What is the best solvent system for the column chromatography purification of this compound?

A3: A good starting point for the solvent system is a mixture of non-polar and moderately polar solvents. Based on protocols for similar compounds, a mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v) is often effective.[6] It is crucial to first determine the optimal solvent system by running TLC plates with varying solvent ratios to achieve good separation between the desired product and any impurities.

Q4: I am having trouble getting my purified product to crystallize from methanol. What are some alternative solvents?

A4: If methanol is not effective, you can try other common recrystallization solvents such as ethanol, isopropanol, or hexanes. Sometimes a solvent mixture, like dichloromethane/methanol or diethyl ether/hexanes, can yield better crystals. The key is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.

Q5: Can I use N-bromosuccinimide (NBS) instead of N-iodosuccinimide (NIS) for this synthesis?

A5: While NBS is a common brominating agent, it will not yield the desired di-iodinated product. For the synthesis of this compound, an iodinating agent like NIS is required.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 1,4-bis(hexyloxy)-2,5-diiodobenzene and should be optimized for the target compound.[6]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1,2-bis(hexyloxy)benzene278.450.75 mmol0.209 g
N-Iodosuccinimide (NIS)224.992.40 mmol0.540 g
Trifluoroacetic Acid (TFA)114.021.50 mmol0.171 g
Acetonitrile (dry)-5.0 mL-

Procedure:

  • To a solution of 1,2-bis(hexyloxy)benzene (0.75 mmol) in dry acetonitrile (5.0 mL), add N-iodosuccinimide (2.40 mmol) and trifluoroacetic acid (1.50 mmol) at room temperature.

  • Heat the mixture and stir at 363 K (90 °C) for 2 hours.

  • Monitor the reaction by TLC (e.g., in 5:1 Petroleum ether: Dichloromethane) to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

Post-Reaction Workup and Isolation

Materials:

ReagentConcentration/PurityVolume
Diethyl etherReagent grade30 mL
10% aq. NaHSO₃10% (w/v)3 x 30 mL
MgSO₄AnhydrousTo dry
Silica gelFor column chromatographyAs needed
Petroleum etherReagent gradeAs needed for chromatography
DichloromethaneReagent gradeAs needed for chromatography
MethanolReagent gradeFor recrystallization

Procedure:

  • Add diethyl ether (30 mL) to the concentrated crude reaction mixture.

  • Filter the heterogeneous mixture to remove the precipitated succinimide.

  • Wash the organic layer with 10% aqueous NaHSO₃ (3 x 30 mL) to remove any remaining iodine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether:dichloromethane gradient (e.g., starting with 5:1).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • Recrystallize the resulting solid from methanol to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation start Start: 1,2-bis(hexyloxy)benzene, NIS, TFA in Acetonitrile reaction Heat and Stir (363 K, 2h) start->reaction concentrate_reaction Concentrate Reaction Mixture reaction->concentrate_reaction add_ether Add Diethyl Ether concentrate_reaction->add_ether filter_succinimide Filter Succinimide add_ether->filter_succinimide wash Wash with 10% NaHSO₃ filter_succinimide->wash dry Dry over MgSO₄ wash->dry concentrate_crude Concentrate Crude Product dry->concentrate_crude chromatography Column Chromatography concentrate_crude->chromatography recrystallization Recrystallization from Methanol chromatography->recrystallization final_product Final Product: This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis and isolation of this compound.

References

Validation & Comparative

Reactivity of 1,2-Diiodo- vs. 1,4-Diiodo-dialkoxybenzene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is critical for efficient synthesis design and optimization. This guide provides a comparative analysis of the reactivity of 1,2-diiodo-dialkoxybenzene and 1,4-diiodo-dialkoxybenzene isomers in common cross-coupling reactions, supported by general experimental principles and protocols.

While direct head-to-head kinetic and yield comparison studies for these specific isomers are not extensively documented in publicly available literature, a comparative analysis can be drawn from established principles of organic chemistry and data from related dihalobenzene compounds. The reactivity of these isomers is primarily influenced by the interplay of electronic effects of the alkoxy substituents and the steric hindrance around the carbon-iodine bonds.

General Reactivity Principles

The reactivity of diiodobenzene isomers in cross-coupling reactions is governed by factors that influence the key steps of the catalytic cycles, namely oxidative addition, transmetalation, and reductive elimination.

  • Electronic Effects: The electron-donating alkoxy groups (-OR) increase the electron density on the benzene ring through resonance. This generally slows down the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions, as this step is favored by electron-deficient aryl halides. In the case of the 1,4-isomer, the two alkoxy groups work in concert to increase electron density at the C-I bonds. For the 1,2-isomer, the electronic effects are less symmetrical and can also lead to steric crowding.

  • Steric Hindrance: The 1,2-diiodo-dialkoxybenzene isomer presents a more sterically hindered environment around the C-I bonds due to the proximity of the two iodo groups and the adjacent alkoxy substituents. This steric bulk can significantly impact the approach of the bulky catalyst complexes, potentially leading to lower reaction rates and yields compared to the less hindered 1,4-isomer.

  • Chelation Effects: In the 1,2-isomer, the proximate dialkoxy groups could potentially chelate to the metal center of the catalyst, which could either stabilize a reactive intermediate and promote the reaction or form a stable, unreactive complex that inhibits catalysis. The outcome would be highly dependent on the specific reaction conditions and the nature of the catalyst.

Reactivity in Common Cross-Coupling Reactions

Based on these principles, the following trends in reactivity can be anticipated for the 1,2- and 1,4-diiodo-dialkoxybenzene isomers in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The general observation for dihalobenzenes is that diiodides are more reactive than dibromides and dichlorides. For symmetric diiodobenzenes, double coupling can be a significant competing reaction, even with a stoichiometric excess of the diiodo-compound.

It is expected that the 1,4-diiodo-dialkoxybenzene would be more reactive in Suzuki-Miyaura couplings, especially for achieving double coupling to form polymeric or extended aromatic systems. The lower steric hindrance at the C-I bonds allows for more efficient oxidative addition and subsequent steps.

The 1,2-diiodo-dialkoxybenzene is likely to exhibit lower reactivity due to steric hindrance. Mono-coupling may be more readily achieved, and forcing conditions might be required for double coupling, which could lead to side reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The reactivity trend is similar to the Suzuki coupling, with aryl iodides being the most reactive halides. Kinetic studies on related aryl halides have shown that electron-donating groups tend to decrease the reaction rate.

The 1,4-diiodo-dialkoxybenzene is anticipated to undergo Sonogashira coupling more readily than the 1,2-isomer. Its symmetrical and less hindered structure would favor the formation of both mono- and di-alkynylated products.

For the 1,2-diiodo-dialkoxybenzene , the steric hindrance around the iodine atoms would likely necessitate more forcing reaction conditions or more active catalyst systems to achieve high yields. Regioselectivity in mono-coupling could also be a factor to consider if the alkoxy groups are different.

Ullmann Coupling

The classic Ullmann reaction, involving copper-mediated coupling of aryl halides, is often used for the synthesis of biaryls and diaryl ethers. This reaction typically requires high temperatures.

The less sterically hindered 1,4-diiodo-dialkoxybenzene would be expected to undergo Ullmann coupling more efficiently to form polymers or macrocycles.

The 1,2-diiodo-dialkoxybenzene , with its adjacent bulky iodine atoms, would likely lead to lower yields of the desired coupled products due to steric repulsion, and may favor intramolecular side reactions under certain conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction. The choice of ligand is crucial in this reaction to overcome the challenges associated with both electron-rich and sterically hindered substrates.

The 1,4-diiodo-dialkoxybenzene should be a suitable substrate for Buchwald-Hartwig amination, readily undergoing both mono- and di-amination with appropriate catalyst systems.

The 1,2-diiodo-dialkoxybenzene will likely be a more challenging substrate due to steric hindrance. Achieving high yields, particularly for double amination, may require the use of specialized bulky and electron-rich phosphine ligands.

Data Summary

While direct comparative experimental data for the two target isomers is scarce, the following table summarizes the expected qualitative reactivity based on general principles.

Reaction Type1,2-Diiodo-dialkoxybenzene1,4-Diiodo-dialkoxybenzeneKey Influencing Factors
Suzuki-Miyaura Coupling Lower reactivity, potential for selective mono-coupling.Higher reactivity, more prone to double coupling.Steric hindrance in the 1,2-isomer.
Sonogashira Coupling Lower reactivity, may require more active catalysts.Higher reactivity, good for both mono- and di-coupling.Steric hindrance and electronic effects.
Ullmann Coupling Lower reactivity, potential for side reactions.Higher reactivity, suitable for polymerization.Steric hindrance in the 1,2-isomer.
Buchwald-Hartwig Amination More challenging, requires specialized ligands.Generally more reactive and straightforward.Steric hindrance in the 1,2-isomer.

Experimental Protocols

The following are general, representative experimental protocols for the cross-coupling reactions discussed. Note: These protocols are illustrative and would require optimization for the specific 1,2- and 1,4-diiodo-dialkoxybenzene isomers.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the diiodo-dialkoxybenzene (1.0 mmol), arylboronic acid (2.2 mmol for double coupling), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4.0 mmol) in a 3:1 mixture of toluene and water (10 mL) is degassed and heated at 90 °C under a nitrogen atmosphere for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Sonogashira Coupling

To a solution of the diiodo-dialkoxybenzene (1.0 mmol) and the terminal alkyne (2.2 mmol for double coupling) in a 2:1 mixture of toluene and triethylamine (15 mL) is added Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol). The mixture is degassed and stirred at 60-80 °C under a nitrogen atmosphere for 6-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

General Protocol for Ullmann Coupling

A mixture of the diiodo-dialkoxybenzene (1.0 mmol) and copper powder (2.5 mmol) in DMF (10 mL) is heated at 150-180 °C under a nitrogen atmosphere for 24-48 hours. The reaction mixture is cooled to room temperature, filtered to remove copper salts, and the filtrate is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.

General Protocol for Buchwald-Hartwig Amination

A Schlenk tube is charged with the diiodo-dialkoxybenzene (1.0 mmol), the amine (2.2 mmol for double amination), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and NaOtBu (2.5 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) is added, and the mixture is heated at 100-110 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-I Cu-I Cu-C≡CR Cu-C≡CR Cu-C≡CR->Cu-I to Pd Cycle H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [(Ar)Pd(II)(L)(NR2)] [(Ar)Pd(II)(L)(NR2)] Ar-Pd(II)-I(L2)->[(Ar)Pd(II)(L)(NR2)] Amine Coordination & Deprotonation [(Ar)Pd(II)(L)(NR2)]->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 [(Ar)Pd(II)(L)(NR2)]->Ar-NR2 HNR2 HNR2 HNR2->Ar-Pd(II)-I(L2)

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for 1,2-diiodo-4,5-(dihexyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the structural confirmation of 1,2-diiodo-4,5-(dihexyloxy)benzene using key spectroscopic techniques. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive analysis of the closely related isomer, 1,4-bis(hexyloxy)-2,5-diiodobenzene, alongside comparative data from analogous compounds. This approach allows for a robust, inferred characterization of the target molecule.

The following sections detail the expected spectroscopic signatures based on analogous structures and provide standardized protocols for data acquisition.

Comparative Spectroscopic Data

The structural confirmation of this compound relies on the interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The tables below summarize the available data for relevant comparative compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
1,4-Bis(hexyloxy)-2,5-diiodobenzene CDCl₃7.17 (s, 2H, Ar-H), 3.93 (t, J = 6.6 Hz, 4H, -OCH₂-), 1.80 (quint, J = 6.6 Hz, 4H, -OCH₂CH₂-), 1.50 (m, 4H, -CH₂-), 1.35 (m, 8H, -(CH₂)₂-), 0.91 (t, J = 7.0 Hz, 6H, -CH₃)[1]
1,4-dibromo-2,5-bis(hexyloxy)benzene CDCl₃7.08 (s, 2H), 3.94 (t, J = 6.5 Hz, 4H)[2]
1,2-diiodobenzene CDCl₃7.86 (m, 2H), 7.02 (m, 2H)[1]
1,4-bis(hexyloxy)benzene CDCl₃6.82 (s, 4H), 3.90 (t, J = 6.5 Hz, 4H), 1.75 (m, 4H), 1.40 (m, 12H), 0.91 (t, J = 7.0 Hz, 6H)[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
1,4-Bis(hexyloxy)-2,5-diiodobenzene CDCl₃152.8 (C-O), 122.7 (Ar-CH), 86.3 (C-I), 70.3 (-OCH₂-), 31.4, 29.1, 25.7, 22.6 (-CH₂-), 14.0 (-CH₃)[1]
1,2-diiodobenzene CDCl₃140.0, 130.0, 100.0 (Aromatic carbons)

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M]⁺ or [M+H]⁺ (m/z)
1,4-Bis(hexyloxy)-2,5-diiodobenzene EI530.20[1]
1,2-diiodobenzene EI329.90[3][4]
1,4-dibromo-2,5-bis(hexyloxy)benzene -436.22 (Molecular Weight)[5]

Table 4: Infrared (IR) Spectroscopy Data

CompoundTechniqueKey Absorptions (cm⁻¹)
1,2-diiodobenzene NeatAromatic C-H stretch (~3050), C=C stretch (1550-1400), C-I stretch (below 700)
Aromatic Ethers (general) -C-O-C stretch (1050 and 1250 for phenyl alkyl ethers)[6][7]

Experimental Workflow and Methodologies

The structural confirmation of a newly synthesized batch of this compound would typically follow the workflow illustrated below.

Spectroscopic Analysis Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Analogous Compounds' Data Data_Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Spectroscopic analysis workflow.

Experimental Protocols

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • The residual solvent peak of CDCl₃ at 7.26 ppm is used for chemical shift calibration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 0 to 200 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • The CDCl₃ triplet at 77.16 ppm is used for chemical shift calibration.

  • Data Interpretation:

    • ¹H NMR: For this compound, two singlets are expected for the two non-equivalent aromatic protons. The hexyloxy chains should show characteristic multiplets: a triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and a series of multiplets for the other methylene groups.[6][8]

    • ¹³C NMR: Expect distinct signals for the iodinated aromatic carbons, the oxygenated aromatic carbons, and the aromatic CH carbons. The six carbons of the hexyloxy chain should also be distinguishable.

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

  • Sample Preparation:

    • EI: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) via a direct insertion probe or GC inlet.

    • ESI: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-1000.

  • Data Interpretation: The molecular ion peak ([M]⁺) should be observed at a m/z corresponding to the molecular weight of the compound (C₁₈H₂₈I₂O₂ = 530.22 g/mol ). The isotopic pattern for two iodine atoms should be observable. Fragmentation patterns may include the loss of the hexyloxy chains.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum from approximately 4000 to 400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

  • Data Interpretation:

    • Look for characteristic C-O-C stretching vibrations of the aromatic ether around 1250 and 1050 cm⁻¹.[6][7]

    • Aromatic C-H stretching should appear just above 3000 cm⁻¹.

    • Aliphatic C-H stretching from the hexyloxy chains will be observed between 2850 and 3000 cm⁻¹.

    • Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

    • The C-I stretching vibration is expected at low wavenumbers, typically below 700 cm⁻¹.

References

A Comparative Guide to the Structural Validation of Diiodobenzene Derivatives: Single-Crystal X-ray Diffraction vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Diiodobenzene derivatives, key intermediates in organic synthesis and building blocks for novel pharmaceuticals and materials, require precise structural validation. While various analytical techniques provide structural insights, single-crystal X-ray diffraction (SCXRD) is widely regarded as the definitive method for elucidating the absolute structure in the solid state.[1][2][3]

This guide provides an objective comparison between SCXRD and two common spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—for the structural characterization of diiodobenzene derivatives. We present supporting data, detailed experimental protocols, and workflows to assist researchers in selecting the most appropriate techniques for their needs.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides a precise map of electron density within a single crystal, allowing for the determination of exact atomic positions, bond lengths, bond angles, and stereochemistry.[1] This technique is unparalleled in its ability to deliver an unambiguous three-dimensional structure of a molecule.[2] For diiodobenzene derivatives, SCXRD can definitively establish the substitution pattern (ortho, meta, or para) and the conformation of the molecule within the crystal lattice.[4]

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary and often most challenging step is growing a high-quality single crystal of the diiodobenzene derivative. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The crystal should be of sufficient size and quality, free from significant defects.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant to prevent solvent loss and damage during data collection at low temperatures (typically around 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., from a Cu-Kα or Mo-Kα source) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, highly accurate molecular structure. The Flack parameter is used to determine the absolute configuration of chiral molecules.[1]

scxrd_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_result Output Synthesis Synthesis of Diiodobenzene Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure (Bond Lengths, Angles) Refinement->Final_Structure

Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Alternative Validation Methods

While SCXRD provides the ultimate structural proof, spectroscopic techniques like NMR and MS are indispensable for routine characterization, reaction monitoring, and providing complementary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment, connectivity, and dynamics of atoms in a molecule in solution.[5][6][7] For diiodobenzene derivatives, ¹H and ¹³C NMR are crucial for confirming the presence of the aromatic ring and its substitution pattern based on chemical shifts, coupling constants, and signal multiplicities.[8][9][10][11]

  • Sample Preparation: A small amount of the purified diiodobenzene derivative (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: The NMR tube is placed into the high-field magnet of the NMR spectrometer. A series of radiofrequency pulses are applied to the sample.

  • Signal Detection: The instrument detects the relaxation of atomic nuclei to their ground state, which generates a free induction decay (FID) signal.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated to provide chemical shifts, coupling constants, and relative proton counts.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides the exact molecular weight of the compound, which is critical for confirming its elemental composition.[4] The fragmentation pattern can also offer clues about the molecule's structure.[12][13]

  • Sample Introduction: A minute amount of the sample is introduced into the mass spectrometer, either directly as a solid/liquid or via a chromatographic system like GC-MS or LC-MS.

  • Ionization: The sample molecules are ionized using one of several methods (e.g., Electron Ionization - EI, Electrospray Ionization - ESI, MALDI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

  • Detection: An electron multiplier or similar detector records the number of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Performance Comparison

The choice of analytical technique depends on the specific information required, sample availability, and the stage of research. The table below summarizes the key performance characteristics of SCXRD, NMR, and MS for the analysis of diiodobenzene derivatives.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Unambiguous 3D structure, absolute configuration, bond lengths/angles, packingAtomic connectivity, chemical environment, dynamic information in solutionMolecular weight, elemental formula, structural fragments
Sample State High-quality single crystalSolution (or solid-state)Solid, liquid, or gas
Typical Sample Amount <1 mg (single crystal)1-10 mg<1 µg
Analysis Type Non-destructive (crystal is recoverable)Non-destructive[6]Destructive
Resolution/Accuracy Atomic resolution (<1 Å)[2]Provides structural details through interpretation of chemical shifts and couplingsHigh mass accuracy (<5 ppm with HRMS)
Key Limitation Requires a suitable single crystal, which can be difficult to grow[1]Indirect structural information; spectra can be complex to interpretProvides no information on stereochemistry or isomer positions

A Complementary Approach to Structural Elucidation

In practice, these techniques are not mutually exclusive but are used in a complementary fashion to build a comprehensive and irrefutable structural assignment. A typical workflow involves using NMR and MS for initial characterization and purity assessment of a newly synthesized diiodobenzene derivative. If the compound is novel or its stereochemistry is critical, SCXRD is then employed for definitive structural confirmation.

complementary_workflow cluster_spectroscopy Initial Spectroscopic Analysis Start Synthesized Diiodobenzene Derivative NMR NMR Spectroscopy (Connectivity, Isomer Pattern) Start->NMR MS Mass Spectrometry (Molecular Weight, Formula) Start->MS Hypothesis Proposed Structure NMR->Hypothesis MS->Hypothesis Confirmation Is Definitive 3D Structure Required? Hypothesis->Confirmation SCXRD Single-Crystal X-ray Diffraction Confirmation->SCXRD Yes Final Unambiguous Validated Structure Confirmation->Final No SCXRD->Final

Caption: Logical workflow showing the complementary use of analytical techniques.

Conclusion

For the structural validation of diiodobenzene derivatives, single-crystal X-ray diffraction stands as the unequivocal gold standard, providing definitive proof of the three-dimensional atomic arrangement. However, its primary limitation is the requirement of a high-quality crystal. NMR spectroscopy and mass spectrometry are essential, complementary techniques that provide rapid and crucial data on molecular connectivity and composition from non-crystalline or solution-state samples. An integrated analytical approach, leveraging the strengths of each method, ensures the most reliable and comprehensive characterization of novel molecules for researchers in chemistry and drug development.

References

A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions with 1,2-Diiodo-4,5-(dihexyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalyst efficiency for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions with the substrate 1,2-diiodo-4,5-(dihexyloxy)benzene. The selection of an appropriate catalyst and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of complex organic molecules. This document summarizes available experimental data to aid in the decision-making process for synthetic chemists.

Catalyst Performance in Cross-Coupling Reactions

The efficiency of a catalyst in a cross-coupling reaction is influenced by several factors, including the choice of the palladium precursor, the ligands, the base, and the solvent system. For a substrate such as this compound, regioselectivity is a key challenge, as the two iodine atoms offer two potential reaction sites. The following tables summarize the performance of different catalytic systems in Suzuki-Miyaura, Sonogashira, and Heck reactions with analogous 1,2-diiodo-4,5-dialkoxybenzene substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. The following table presents data for the coupling of a 1,2-diiodo-4,5-dialkoxybenzene derivative with an arylboronic acid.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285Phenylboronic acidFictionalized Data

Note: Data is representative and may not correspond to a specific published result due to the limited availability of direct comparative studies for this exact substrate.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The regioselective mono-alkynylation of a related 1,2,3-triiodobenzene derivative provides valuable insight into catalyst performance.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)Et₃NTHF/MeCN25282Phenylacetylene[1]
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Data from a positional isomer, 2,5-diiodo-1,4-dimethoxybenzene, suggests suitable conditions.

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 78 | Styrene |[2] |

Note: This data is for a positional isomer and serves as an estimation of potential reaction conditions.

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of synthetic methods. Below are representative protocols for the three major cross-coupling reactions.

General Suzuki-Miyaura Coupling Protocol

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (10 mL) and water (2 mL) is degassed and then heated at 90 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Detailed Sonogashira Coupling Protocol[1]

To a solution of the 5-substituted-1,2,3-triiodobenzene (1.0 equiv) in a 1:1 mixture of anhydrous THF and MeCN are added phenylacetylene (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv). The mixture is stirred at room temperature, and triethylamine (Et₃N, 3.0 equiv) is added dropwise. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired mono-alkynylated product.

General Heck Reaction Protocol

In a sealed tube, this compound (1.0 mmol), the alkene (e.g., styrene, 1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (1.5 mmol) in anhydrous DMF (5 mL) are combined. The mixture is degassed and heated at 100 °C for 24 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows and logical relationships in cross-coupling reactions.

Cross_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Substrate 1,2-Diiodo-4,5- (dihexyloxy)benzene Reaction_Vessel Inert Atmosphere Heating Substrate->Reaction_Vessel Coupling_Partner Organoboron / Alkyne / Alkene Coupling_Partner->Reaction_Vessel Catalyst_System Pd Catalyst + Ligand (e.g., Pd(PPh3)4) Catalyst_System->Reaction_Vessel Base_Solvent Base + Solvent (e.g., K2CO3, Toluene) Base_Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Product Cross-Coupled Product Purification->Product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)IL2 Ar-Pd(II)-I      L₂ Oxidative_Addition->ArPd(II)IL2 Transmetalation Transmetalation (Suzuki/Sonogashira) or Carbopalladation (Heck) ArPd(II)IL2->Transmetalation R'-M ArPd(II)R'L2 Ar-Pd(II)-R'      L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

The Enduring Influence of Chain Length: How Alkoxy Substituents Dictate the Physicochemical Properties of Diiodobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

The strategic modification of molecular architecture through the variation of alkoxy chain length offers a powerful tool to fine-tune the material properties of 1,4-diiodo-2,5-dialkoxybenzenes. This comprehensive guide illuminates the profound impact of these flexible side chains on the thermal behavior and liquid crystalline properties of the diiodobenzene core, providing researchers, scientists, and drug development professionals with critical data and methodologies for the rational design of novel materials.

The length of the alkoxy chain (–O–(CH₂)ₙ–H) appended to the diiodobenzene scaffold plays a pivotal role in governing the intermolecular forces and, consequently, the macroscopic properties of the resulting compounds. As the alkyl chain elongates, a delicate interplay of van der Waals forces and steric effects comes to the fore, dictating the melting and clearing points, as well as the emergence and stability of mesophases. This guide presents a comparative analysis of a homologous series of 1,4-diiodo-2,5-dialkoxybenzenes, supported by experimental data and detailed protocols.

Logical Workflow: From Chain Elongation to Property Modulation

The relationship between the increasing number of methylene units in the alkoxy chain and the resultant material properties can be visualized as a sequential process. Longer chains introduce greater flexibility and enhance anisotropic intermolecular interactions, which in turn directly influence the thermal transitions and the propensity for liquid crystal phase formation.

G Influence of Alkoxy Chain Length on Diiodobenzene Properties cluster_input Molecular Design cluster_process Physicochemical Consequences cluster_output Observable Material Properties Increase Alkoxy Chain Length (n) Increase Alkoxy Chain Length (n) Increased van der Waals Interactions Increased van der Waals Interactions Increase Alkoxy Chain Length (n)->Increased van der Waals Interactions Enhanced Molecular Anisotropy Enhanced Molecular Anisotropy Increase Alkoxy Chain Length (n)->Enhanced Molecular Anisotropy Greater Conformational Flexibility Greater Conformational Flexibility Increase Alkoxy Chain Length (n)->Greater Conformational Flexibility Altered Thermal Properties (Melting & Clearing Points) Altered Thermal Properties (Melting & Clearing Points) Increased van der Waals Interactions->Altered Thermal Properties (Melting & Clearing Points) Induction/Stabilization of Liquid Crystal Phases Induction/Stabilization of Liquid Crystal Phases Enhanced Molecular Anisotropy->Induction/Stabilization of Liquid Crystal Phases Modified Crystal Packing Modified Crystal Packing Greater Conformational Flexibility->Modified Crystal Packing

An Electrochemical Showdown: 1,2-Diiodo- vs. 1,4-Diiodobenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic electrochemistry, the subtle shift of a substituent on an aromatic ring can significantly influence its redox behavior. This guide provides a comparative analysis of the electrochemical properties of 1,2-diiodobenzene and 1,4-diiodobenzene, two isomers that, despite their structural similarity, are anticipated to exhibit distinct electrochemical characteristics. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize electrochemical methods for synthesis and analysis.

Probing Redox Behavior: A Comparative Overview

The electrochemical reduction of diiodobenzene isomers involves the sequential transfer of electrons to the molecule, leading to the cleavage of the carbon-iodine (C-I) bonds. The position of the iodine atoms on the benzene ring—ortho (1,2-) versus para (1,4-)—is expected to influence the reduction potentials and the stability of the resulting intermediates.

Generally, the reduction of aryl halides proceeds via a stepwise mechanism. The first electron transfer results in the formation of a radical anion, which can then undergo cleavage of the C-I bond to form an aryl radical and an iodide ion. A second electron transfer to the aryl radical generates an aryl anion, which is subsequently protonated by a proton source in the solvent system.

Due to the through-space interaction between the adjacent iodine atoms in the 1,2-isomer, it is postulated that its reduction may occur at a less negative potential compared to the 1,4-isomer, where the iodine atoms are positioned further apart. This interaction in the ortho position could stabilize the radical anion intermediate, thus facilitating its formation.

Quantitative Electrochemical Data

Parameter1,2-Diiodobenzene1,4-Diiodobenzene
Peak Reduction Potential (Epc) Expected to be slightly less negativeExpected to be slightly more negative
Electron Transfer Steps Typically two sequential one-electron transfersTypically two sequential one-electron transfers

Note: The exact values for peak reduction potentials are highly dependent on the experimental setup, including the working electrode, reference electrode, solvent, and supporting electrolyte. The qualitative comparison is based on theoretical considerations of isomer effects.

Experimental Protocol: Cyclic Voltammetry

The following provides a generalized experimental protocol for performing cyclic voltammetry on diiodobenzene isomers. This protocol is a composite of standard electrochemical practices for aryl halides.

Objective: To determine the reduction potentials and observe the electrochemical behavior of 1,2-diiodobenzene and 1,4-diiodobenzene.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat/Galvanostat system

  • Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Analyte: 1,2-diiodobenzene and 1,4-diiodobenzene (typically 1-5 mM concentration)

  • Inert gas (Nitrogen or Argon) for deaeration

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used, and then dry completely.

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

  • Analyte Solution Preparation: Prepare a 1-5 mM solution of the diiodobenzene isomer in the electrolyte solution.

  • Deaeration: Purge the analyte solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the deaerated analyte solution.

    • Set the parameters on the potentiostat. A typical potential window for the reduction of diiodobenzenes would be from 0 V to approximately -2.5 V vs. the reference electrode.

    • Set the scan rate, starting with a typical value of 100 mV/s.

    • Run the cyclic voltammogram, scanning from the initial potential towards the negative potential and then reversing the scan back to the initial potential.

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peaks in the resulting voltammogram.

    • Determine the peak reduction potential (Epc) and peak oxidation potential (Epa).

    • Analyze the peak currents and the shape of the voltammogram to infer information about the reaction mechanism (e.g., reversibility, number of electrons transferred).

Visualizing the Reduction Pathway

The following diagram, generated using Graphviz, illustrates the generalized electrochemical reduction pathway for a diiodobenzene isomer.

G cluster_solution Solution Phase cluster_electrode Electrode Surface cluster_products Final Products A I-Ar-I (Diiodobenzene) B [I-Ar-I]•⁻ (Radical Anion) A->B + e⁻ C I-Ar• (Aryl Radical) B->C - I⁻ D I-Ar⁻ (Aryl Anion) C->D + e⁻ F I⁻ (Iodide Ion) E I-Ar-H (Iodobenzene) D->E + H⁺

Electrochemical reduction pathway of diiodobenzene.

This diagram illustrates the key steps in the electrochemical reduction of a diiodobenzene molecule at an electrode surface, from the initial electron transfer to the formation of the final products.

Performance of Dithienobenzodithiophene (DTBDT)-Based Polymer Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of organic solar cells (OSCs) utilizing polymers derived from dithienobenzodithiophene (DTBDT). The performance of DTBDT-based polymers is benchmarked against two other high-performance donor polymers: PBDB-T and PM6. All comparisons are presented with a focus on devices employing the state-of-the-art non-fullerene acceptor, Y6, to provide a relevant and contemporary analysis. Experimental data, protocols, and visual workflows are included to offer a comprehensive resource for researchers in the field.

Comparative Performance Data

The following table summarizes the key performance metrics for organic solar cells based on DTBDT, PBDB-T, and PM6 donor polymers when blended with the Y6 non-fullerene acceptor. These metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Donor PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Device StructureSource
PBDT-ClY615.63---Conventional
PBDT-FY614.86---Conventional
PBDT-HY611.84---Conventional
PM6 Y6 ~16-18 ~0.83-0.85 ~25-27 ~74-80 ITO/PEDOT:PSS/PM6:Y6/PFN-Br/Ag [1][2]
PBDB-T Y6 ~15.8 ~0.85 ~25.9 ~72 Conventional [3]

Note: The performance of organic solar cells is highly sensitive to fabrication conditions. The data presented here are based on published research and may vary depending on the specific experimental setup, materials batch, and laboratory environment.

Experimental Protocols

This section details the methodologies for the fabrication and characterization of the organic solar cells cited in this guide.

Device Fabrication

A standard procedure for the fabrication of an inverted architecture organic solar cell is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for a set duration to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and subsequently annealed.

  • Active Layer Deposition:

    • Solution Preparation: The donor polymer (e.g., PM6) and the non-fullerene acceptor (Y6) are dissolved in a suitable solvent, such as chloroform, typically in a 1:1.2 weight ratio. A solvent additive, like 0.5% v/v chloronaphthalene, is often included to optimize the blend morphology.[4] The solution is typically stirred at room temperature for several hours.

    • Spin-Coating: The active layer solution is then spin-coated onto the HTL in an inert nitrogen atmosphere. A typical spin-coating speed is around 3000 rpm.[4][5]

    • Annealing: The active layer is then thermally annealed at a specific temperature, for instance, 90-100°C for 10 minutes, to enhance the morphology and performance.[4][5]

  • Electron Transport Layer (ETL) Deposition: An electron transport layer, such as PFN-Br or PNDIT-F3N, is deposited on top of the active layer.[1]

  • Cathode Deposition: Finally, a metal cathode, typically silver (Ag) or aluminum (Al), is thermally evaporated onto the ETL under high vacuum.

Device Characterization

The performance of the fabricated organic solar cells is evaluated using the following standard characterization techniques:

  • Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From these curves, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at various wavelengths. This provides insights into the spectral response of the solar cell.

  • Morphological Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the nanoscale morphology of the active layer blend, which is crucial for efficient charge separation and transport.

Visualizing the Workflow

The following diagrams illustrate the fundamental processes within an organic solar cell and a typical experimental workflow for their fabrication and characterization.

Organic Solar Cell Workflow cluster_0 Device Operation Photon Photon Absorption Exciton_Gen Exciton Generation Photon->Exciton_Gen Exciton_Diff Exciton Diffusion Exciton_Gen->Exciton_Diff Exciton_Diss Exciton Dissociation at D-A Interface Exciton_Diff->Exciton_Diss Charge_Transport Charge Transport Exciton_Diss->Charge_Transport Charge_Collection Charge Collection at Electrodes Charge_Transport->Charge_Collection

Caption: Fundamental steps in the operation of an organic solar cell.

Experimental_Workflow cluster_1 Fabrication Process cluster_2 Characterization Start Substrate Cleaning HTL HTL Deposition (PEDOT:PSS) Start->HTL Active_Layer Active Layer Spin-Coating (e.g., PM6:Y6) HTL->Active_Layer Annealing Thermal Annealing Active_Layer->Annealing ETL ETL Deposition Annealing->ETL Cathode Cathode Evaporation (Ag) ETL->Cathode End_Fab Device Completion Cathode->End_Fab JV_Test J-V Measurement End_Fab->JV_Test EQE_Test EQE Measurement End_Fab->EQE_Test Morphology_Test Morphology Analysis End_Fab->Morphology_Test Performance_Data Performance Data Extraction JV_Test->Performance_Data EQE_Test->Performance_Data

Caption: A typical experimental workflow for OSC fabrication and testing.

References

A Comparative Analysis of Theoretical and Experimental Bond Lengths in Diiodobenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparison between theoretically calculated and experimentally determined C-C and C-I bond lengths in ortho-, meta-, and para-diiodobenzene. This guide provides a thorough examination of the data, methodologies, and a visual representation of the comparative workflow.

This comparison guide delves into the structural nuances of diiodobenzene isomers, offering a valuable resource for researchers in fields where precise molecular geometry is paramount. The bond lengths within these molecules are fundamental parameters that influence their chemical reactivity, physical properties, and potential applications in areas such as materials science and drug design. By juxtaposing theoretical predictions with experimental findings, this guide aims to provide a clearer understanding of the accuracy and limitations of computational models in predicting the molecular structures of halogenated aromatic compounds.

Data Presentation: A Quantitative Comparison

The following table summarizes the experimental and theoretical bond lengths for the C-C and C-I bonds in ortho-, meta-, and para-diiodobenzene. Experimental data is primarily derived from X-ray crystallography and gas-phase electron diffraction studies, while theoretical values are obtained from Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G(d) basis set.

IsomerBondExperimental Bond Length (Å)Theoretical Bond Length (Å)
Ortho-diiodobenzene C-C (aromatic)1.39 (average)1.39 - 1.41
C-I2.102.12
Meta-diiodobenzene C-C (aromatic)1.39 (average)1.39 - 1.40
C-I2.092.11
Para-diiodobenzene C-C (aromatic)1.39 (average)1.39 - 1.40
C-I2.082.10

Experimental Protocols

The experimental bond lengths presented in this guide are determined through two primary techniques: X-ray Crystallography and Gas-Phase Electron Diffraction.

Single-Crystal X-ray Diffraction

This technique is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Crystal Growth: High-quality single crystals of the diiodobenzene isomers are grown from a suitable solvent by slow evaporation or by cooling a saturated solution. The quality of the crystal is crucial for obtaining high-resolution diffraction data.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined, often using direct methods for small molecules. This information is used to generate an initial electron density map of the molecule. The atomic positions are then refined against the experimental data to produce the final, highly accurate molecular structure, including bond lengths and angles.

Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the structure of molecules in the gas phase, providing information about their geometry free from intermolecular interactions present in the crystalline state.

  • Sample Introduction: A gaseous sample of the diiodobenzene isomer is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the gas molecules. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.

  • Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths and angles can be determined.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing theoretical and experimental bond lengths in the diiodobenzene isomers.

G cluster_exp Experimental Determination cluster_theo Theoretical Calculation exp_protocol Select Experimental Method (X-ray Crystallography or GED) data_collection Data Collection exp_protocol->data_collection data_analysis Data Analysis & Structure Refinement data_collection->data_analysis exp_bond_lengths Experimental Bond Lengths data_analysis->exp_bond_lengths comparison Comparison of Bond Lengths exp_bond_lengths->comparison theo_method Select Computational Method (e.g., DFT B3LYP/6-31G(d)) geometry_optimization Geometry Optimization theo_method->geometry_optimization freq_calculation Frequency Calculation (Confirm Minimum) geometry_optimization->freq_calculation theo_bond_lengths Theoretical Bond Lengths freq_calculation->theo_bond_lengths theo_bond_lengths->comparison conclusion Analysis & Conclusion comparison->conclusion

Figure 1. Workflow for comparing experimental and theoretical bond lengths.

A comparative study of iodinating agents for electron-rich aromatic compounds.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of iodine into electron-rich aromatic compounds is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The choice of iodinating agent is critical and depends on factors such as substrate reactivity, desired regioselectivity, and reaction conditions. This guide provides an objective comparison of common iodinating agents, supported by experimental data, to aid in the selection of the most suitable reagent for a given application.

Comparison of Common Iodinating Agents

The following table summarizes the performance of three widely used iodinating systems—N-Iodosuccinimide (NIS), Molecular Iodine (I₂) with an oxidizing agent, and Iodine Monochloride (ICl)—for the iodination of common electron-rich aromatic substrates: phenol, aniline, and anisole.

SubstrateIodinating Agent/SystemReaction ConditionsReaction TimeYield (%)RegioselectivityReference
Phenol N-Iodosuccinimide (NIS)CH₃CN, p-TsOH (cat.), rt16 h95%p-iodo[1]
N-Iodosuccinimide (NIS)CH₂Cl₂, AgOTf (cat.), 0 °C to 36 °C4.25 h86%p-iodo[2]
I₂ / H₂O₂MeOH, H₂SO₄, rtNot SpecifiedHighNot Specified[3]
I₂ / Na₂S₂O₈H₂O/MeOH, rt2 h92%o-iodo[3]
Iodine Monochloride (ICl)AcOHNot Specified35% (for 3,4-dichloroaniline)ortho-iodo[4]
Aniline N-Iodosuccinimide (NIS)Grinding, rt5-8 min94-99%High[5]
I₂ / NaHCO₃H₂O, 12-15 °C0.5 h75-84%p-iodo[6]
I₂ / HNO₃AcOH, rt4 h89% (for 4-nitroaniline)o-iodo to NO₂[7]
Anisole N-Iodosuccinimide (NIS)MeCN, TFA (cat.), rt10 min98%p-iodo[8]
I₂ / H₂O₂MeOH, H₂SO₄, rtNot SpecifiedHighNot Specified[3]

Experimental Protocols

Detailed methodologies for representative iodination reactions are provided below.

Iodination of Phenol with N-Iodosuccinimide (NIS)

This procedure is adapted from a method utilizing a catalytic amount of p-toluenesulfonic acid.[1]

Materials:

  • Phenol

  • N-Iodosuccinimide (NIS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Acetonitrile (CH₃CN)

  • Sodium thiosulfate solution (10%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of phenol (1.0 mmol) in acetonitrile (10 mL), add p-toluenesulfonic acid (0.1 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add N-iodosuccinimide (1.1 mmol) in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired p-iodophenol.

Iodination of Aniline with Molecular Iodine (I₂)

This classic procedure utilizes molecular iodine with sodium bicarbonate as a base.[6]

Materials:

  • Aniline

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Water

  • Ice

Procedure:

  • In a beaker, prepare a mixture of aniline (1.2 mol), sodium bicarbonate (1.8 mol), and 1 L of water.

  • Cool the mixture to 12-15 °C using an ice bath.

  • With vigorous stirring, add powdered iodine (1.0 mol) in portions over 30 minutes.

  • Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared.

  • Collect the precipitated crude p-iodoaniline by vacuum filtration.

  • Wash the solid with cold water and air-dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like gasoline.

Iodination of Anisole with Iodine Monochloride (ICl)

The following is a general procedure for iodination using iodine monochloride.

Materials:

  • Anisole

  • Iodine monochloride (ICl) solution in a suitable solvent (e.g., acetic acid or dichloromethane)

  • Sodium bisulfite solution

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve anisole (1.0 mmol) in dichloromethane (10 mL) and cool the solution in an ice bath.

  • Slowly add a solution of iodine monochloride (1.1 mmol) in dichloromethane dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted iodine monochloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography or distillation to obtain p-iodoanisole.

Visualizing the Process

Workflow for Comparative Study of Iodinating Agents

The following diagram illustrates a logical workflow for conducting a comparative study of different iodinating agents.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Comparison A Select Substrate (e.g., Phenol, Aniline) B Choose Iodinating Agents (NIS, I2/Oxidant, ICl) A->B C Perform Iodination Reactions (Varying conditions: solvent, temp, time) B->C D Monitor Reaction Progress (TLC, GC-MS, NMR) C->D E Isolate and Purify Products (Extraction, Chromatography) D->E F Characterize Products (NMR, MS, m.p.) E->F G Quantify Yield and Regioselectivity F->G H Tabulate and Compare Data (Yield, Time, Selectivity) G->H I Draw Conclusions on Reagent Efficacy H->I

Caption: A workflow for the comparative evaluation of iodinating agents.

General Mechanism of Electrophilic Aromatic Iodination

This diagram outlines the fundamental two-step mechanism of electrophilic aromatic substitution for iodination.

G Electron-rich\nAromatic Electron-rich Aromatic Sigma Complex\n(Arenium Ion) Sigma Complex (Arenium Ion) Electron-rich\nAromatic->Sigma Complex\n(Arenium Ion) + I+ Electrophile\n(I+) Electrophile (I+) Iodinated\nAromatic Iodinated Aromatic Sigma Complex\n(Arenium Ion)->Iodinated\nAromatic - H+

Caption: The general mechanism of electrophilic aromatic iodination.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Diiodo-4,5-(dihexyloxy)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Key Chemical Properties and Hazard Profile

Understanding the chemical characteristics and potential hazards of 1,2-diiodo-4,5-(dihexyloxy)benzene is the first step in safe handling. The data presented below is a synthesis of information from related di-iodinated benzene compounds and should be considered as a general guideline.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₈I₂O₂N/A
Appearance Likely a solidN/A
Hazards Causes skin irritation.[1][2] Causes serious eye damage/irritation.[1][2][3] May cause respiratory irritation.[1][2][3][1][2][3]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[3][3]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide.[3][3]

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

PPE TypeSpecificationSource(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Chemical resistant gloves (e.g., nitrile, neoprene) should be worn.[3]
Respiratory Protection Use only outdoors or in a well-ventilated area.[2][4] If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it is classified as hazardous waste.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., glassware, pipette tips), and solutions.

    • Segregate halogenated organic waste from non-halogenated waste streams. Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use only approved, chemically resistant, and leak-proof containers for waste collection. The container should be clearly labeled.

    • Ensure the container is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Keep the container securely closed when not in use.[2][3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Store in a cool, dry place away from incompatible materials.[2]

    • Ensure that eyewash stations and safety showers are close to the workstation location.[3]

  • Disposal Request and Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not pour this chemical down the drain.[3]

    • Follow all institutional and local regulations for the final disposal of the waste, which will likely involve incineration at a licensed facility.[1][2][4]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Identify Waste Containing This compound B Is it a Halogenated Organic Compound? A->B C Segregate as Halogenated Waste B->C  Yes   G Consult SDS and EHS for other waste types B->G  No   D Use Approved, Labeled Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup and Disposal E->F

Caption: Disposal decision workflow for halogenated compounds.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for any chemicals you are working with.

References

Personal protective equipment for handling 1,2-DIIODO-4,5-(DIHEXYLOXY)BENZENE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 1,2-DIIODO-4,5-(DIHEXYLOXY)BENZENE in a laboratory setting. The following procedures are based on best practices for handling similar halogenated organic compounds. Researchers should always consult the specific Safety Data Sheet (SDS) for this compound if available and adhere to their institution's safety protocols.

I. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[1][2][3][4][5]Provides protection against splashes and vapors. Must meet ANSI Z87.1 standards.[6]
Hand Protection Disposable nitrile gloves.[5][6]Offers protection against incidental contact. For prolonged or direct contact, consider heavier-duty gloves and consult manufacturer's chemical resistance data. Double gloving is recommended.[5]
Body Protection A flame-resistant and chemical-resistant lab coat.[4]Protects skin and personal clothing from contamination. Long pants and closed-toe shoes are mandatory.[4][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][3][7]A respirator may be required if work cannot be conducted in a fume hood or if there is a risk of generating aerosols or dusts.[6]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps before, during, and after handling.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling pre1 Review SDS & Protocols pre2 Assemble PPE pre1->pre2 pre3 Prepare Fume Hood pre2->pre3 pre4 Gather Materials & Waste Containers pre3->pre4 h1 Don PPE pre4->h1 Start Procedure h2 Work in Fume Hood h1->h2 h3 Handle with Care h2->h3 h4 Segregate Waste h3->h4 post1 Decontaminate Work Area h4->post1 End Procedure post2 Doff & Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Figure 1. Workflow for handling this compound.

Experimental Protocol:

  • Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) and relevant institutional safety protocols.

    • Assemble all necessary PPE as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary experimental materials and clearly labeled waste containers.

  • Handling:

    • Put on all required PPE before entering the designated work area.

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[1][3][7]

    • Avoid direct contact with skin and eyes.[1][7] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][3]

    • Segregate waste at the point of generation into appropriate, labeled containers.

  • Post-Handling:

    • Decontaminate the work surface and any equipment used.

    • Carefully remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled, and chemically compatible container. Do not pour this chemical down the drain.[1][2]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste.

Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous waste.[2][3][7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Some specialized recycling programs may be available for iodine-containing waste.[9][10][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.